Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUSJJFWVKBUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297224 | |
| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31037-02-2 | |
| Record name | 31037-02-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 31037-02-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-Amino-1-methylpyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS 31037-02-2 properties
An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2)
Introduction: A Versatile Scaffold in Modern Chemistry
This compound, registered under CAS number 31037-02-2, is a highly functionalized pyrazole derivative that has emerged as a cornerstone building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a reactive amino group, an ester moiety, and a stable pyrazole core, offers multiple points for chemical modification, making it an invaluable intermediate for the synthesis of complex bioactive molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, underscoring its significance in the fields of drug discovery and agrochemical development.[2]
PART 1: Core Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, purification strategies, and storage requirements.
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 31037-02-2 | [4][5][6] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4][5][6] |
| Molecular Weight | 169.18 g/mol | [4][5][7] |
| Appearance | Solid; White to orange to green crystalline powder | [2][4] |
| Melting Point | 96-103 °C | [2][4] |
| SMILES String | CCOC(=O)c1cnn(C)c1N | [4][8] |
| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [4][5][8] |
| Purity | Typically ≥97% | [4] |
| Octanol/Water Partition Coefficient (logP) | 0.179 (Crippen Calculated) | [8] |
| Water Solubility (logS) | -2.82 (Crippen Calculated) | [8] |
Spectroscopic Characterization
Structural confirmation and purity assessment rely on spectroscopic analysis. While specific spectra are lot-dependent, standard characterization data for this compound are widely available:
-
Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for elucidating the precise molecular structure. Commercial suppliers often provide access to these spectra upon request.
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the amino (N-H) and ester (C=O) stretches.
-
Raman Spectroscopy: PubChem provides an example of an FT-Raman spectrum for this compound.[7]
PART 2: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require careful management.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[4][7]
-
Hazard Statements:
-
Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system).[4][7]
Recommended Safety and Handling Protocols
A self-validating safety workflow ensures that risks are systematically minimized.
Experimental Workflow: Safe Handling Protocol
Caption: A standardized workflow for the safe handling of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][9] A NIOSH/MSHA approved dust mask (type N95) should be used if dust formation is likely.[4][9]
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Safety showers and eyewash stations should be readily accessible.
-
Storage: Store the compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9] Keep the container tightly closed.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
PART 3: Synthesis and Chemical Reactivity
The synthesis of this pyrazole derivative is a classic example of heterocyclic chemistry, illustrating a reliable and scalable method.
Primary Synthesis Route
The most common and efficient synthesis involves the condensation reaction between a methylhydrazine source and an activated cyanoacetate derivative.[11][12]
Reaction Scheme: Synthesis of this compound
Caption: Cyclocondensation reaction for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methodologies for pyrazole synthesis.[11][12] The causality behind each step is explained to provide a deeper understanding.
-
Reactor Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge Ethyl (ethoxymethylene)cyanoacetate and toluene as the solvent. The choice of toluene is critical as it is relatively non-polar and allows for azeotropic removal of ethanol/water byproducts during the reflux stage.
-
Initial Cooling: Begin stirring the mixture and cool the reactor to 20-25°C using a chilled water bath. This initial cooling is a precautionary measure to control the initial exotherm of the reaction upon addition of the nucleophilic hydrazine.
-
Controlled Addition of Methylhydrazine: Slowly add a 40% aqueous solution of methylhydrazine via the addition funnel, ensuring the internal temperature is maintained between 22-30°C.[12] This controlled addition is the most critical step; rapid addition can lead to an uncontrolled exotherm and the formation of side products. The amino group of methylhydrazine acts as a nucleophile, attacking the electron-deficient carbon of the cyanoacetate.
-
Initial Insulation/Stirring: Once the addition is complete, continue stirring the mixture at this temperature for 1-3 hours.[12] This period allows the initial nucleophilic addition and subsequent cyclization to proceed to a significant extent before heating.
-
Reflux: Gradually heat the reaction mixture to reflux temperature (around 110°C for toluene) and maintain for approximately 2 hours.[12] The heat provides the necessary activation energy for the dehydration/elimination of ethanol, leading to the aromatization of the pyrazole ring. This is the thermodynamically driven, irreversible step that forms the stable heterocyclic core.
-
Crystallization and Isolation: After the reflux period, cool the mixture to 9-10°C.[12] The product, being a solid with limited solubility in cold toluene, will precipitate out. The solid product is then collected by filtration.
-
Drying: The collected filter cake is dried under vacuum to remove residual solvent, yielding the final product.
PART 4: Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate.[1][2] Its bifunctional nature (amino and ester groups) allows for sequential or orthogonal chemical modifications.
Role as a Versatile Chemical Building Block
The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][13]
Logical Relationship: From Building Block to Bioactive Compound
Caption: The utility of the title compound as a scaffold for generating diverse bioactive molecules.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals. The 5-aminopyrazole moiety is a critical component in many kinase inhibitors, which are a major class of cancer therapeutics.[11] Researchers have utilized this scaffold to create compounds with potential applications in treating neurological disorders and inflammation.[2]
-
Agrochemical Chemistry: It serves as a precursor for synthesizing novel herbicides and pesticides. The pyrazole ring system is known for its efficacy in various agrochemical formulations, helping to improve crop protection.[2][12]
-
Fused Heterocyclic Systems: The amino and ester groups are perfectly positioned to undergo cyclization reactions with bifunctional reagents. This has been extensively used to synthesize fused pyrazole systems like pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3]
Conclusion
This compound (CAS 31037-02-2) is more than just a chemical intermediate; it is an enabling tool for innovation in chemical and life sciences. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives solidify its importance for researchers in academia and industry. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is essential for leveraging this versatile molecule to its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. CAS 31037-02-2: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic … [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a highly functionalized pyrazole derivative that has garnered significant attention in medicinal chemistry. Its unique arrangement of an amino group, an ester, and a methylated pyrazole core makes it a versatile scaffold and a crucial starting material for the synthesis of a wide array of biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly in the development of kinase inhibitors for therapeutic intervention.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.
Core Structural and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N₃O₂ | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 169.18 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Appearance | Yellow crystals or crystalline powder | --INVALID-LINK--[2] |
| Melting Point | 96-100 °C | --INVALID-LINK-- |
| Boiling Point | 121 °C at 0.05 Torr | --INVALID-LINK--[3] |
| Solubility | Soluble in methanol. The presence of the ethyl ester group enhances its solubility in organic solvents. | --INVALID-LINK--[2] |
| CAS Number | 31037-02-2 | --INVALID-LINK--, --INVALID-LINK--[1] |
| UV max | 257 nm (in EtOH) | --INVALID-LINK--[2] |
Spectroscopic Characterization
Illustrative ¹H NMR Analysis
The ¹H NMR spectrum of a related pyrazole derivative, recorded in DMSO-d₆, reveals key chemical shifts that can be extrapolated to understand the structure of this compound.[4]
-
Ethyl Ester Protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group are expected. In the analogue, these appear at approximately 1.29 ppm (t) and 4.18 ppm (q), respectively.[4]
-
Amino Protons: The protons of the C5-amino group are expected to appear as a broad singlet. In the analogue, this is observed at 4.22 ppm.[4]
-
Pyrazole Ring Proton: The proton on the pyrazole ring (at C3) would appear as a singlet. In the analogue, this is seen at 7.90 ppm.[4]
-
N-Methyl Protons: For the title compound, a singlet corresponding to the N1-methyl protons would be expected, likely in the range of 3.5-4.0 ppm.
Illustrative ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework. For a similar pyrazole structure, characteristic shifts are observed for the pyrazole ring carbons.[4]
-
C3, C4, and C5 of Pyrazole Ring: In a related dihydro-pyrazole system, these carbons appear at approximately 157.0 ppm (C3), 46.4 ppm (C4), and 88.4 ppm (C5).[4]
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around 160-170 ppm.
-
Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group would appear further upfield.
-
N-Methyl Carbon: The carbon of the N-methyl group would also be observed in the upfield region.
Illustrative FT-IR Spectral Data
The FT-IR spectrum is crucial for identifying key functional groups. For a similar pyrazole derivative, the following characteristic absorption bands were observed:[4]
-
N-H Stretching: Vibrations of the amino group are typically seen in the region of 3300-3500 cm⁻¹. The analogue shows a band at 3480 cm⁻¹.[4]
-
C=O Stretching: The carbonyl group of the ethyl ester will exhibit a strong absorption band, typically in the range of 1680-1750 cm⁻¹. The analogue displays this at 1693 cm⁻¹.[4]
-
C=N Stretching: The pyrazole ring's C=N bond vibration is observed at 1615 cm⁻¹ in the analogue.[4]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the title compound, the molecular ion peak [M]⁺ would be expected at m/z 169. The NIST WebBook provides mass spectral data showing a base peak at m/z 123 and other significant peaks at m/z 124 and 169.[5] The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyrazole ring.
Chemical Synthesis
The synthesis of this compound is typically achieved through a well-established condensation reaction.
Synthetic Pathway
The primary route involves the reaction of a substituted cyanoacetate with methylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon of the cyanoacetate derivative, followed by cyclization to form the pyrazole ring.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is based on a reported synthesis with minor modifications for clarity.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol (approximately 10 mL per gram of cyanoacetate).
-
Addition of Reagent: To this solution, slowly add methylhydrazine (1.1 equivalents). The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for an extended period, for instance, up to 3 days, to ensure completion.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue can be purified by recrystallization. A mixture of ethyl acetate and petroleum ether is a suitable solvent system for this purpose.[2] The purified product is typically obtained as a white to yellow solid.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its three key functional groups: the C5-amino group, the C4-ethyl carboxylate, and the pyrazole ring itself. This trifecta of reactivity makes it a valuable building block for a diverse range of more complex molecules.
Reactions at the Amino Group
The C5-amino group is a potent nucleophile and readily undergoes reactions with various electrophiles.
-
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Alkylation of the amino group can be achieved with alkyl halides.
-
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified. A significant application is its condensation with β-dicarbonyl compounds to form fused pyrazolo[1,5-a]pyrimidine systems.[6]
Reactions at the Ester Group
The ethyl carboxylate at the C4 position can undergo typical ester transformations.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative can then be used in amide bond formation or other carboxylate chemistry.
-
Amidation: The ester can be converted directly to an amide by heating with an amine.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions Involving the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution, although the electron-donating amino group and electron-withdrawing ester group will influence the regioselectivity of such reactions. However, the most significant utility of this compound lies in its use as a precursor for fused heterocyclic systems.
Applications in Drug Discovery
This compound is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities.[6] These fused heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.
Kinase Inhibitors
A primary application of this pyrazole derivative is in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound has been shown to be an effective hinge-binding motif for various kinases.
Caption: Synthetic utility in the development of kinase inhibitors.
-
Targeted Cancer Therapy: By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can design selective inhibitors for specific kinases that are overactive in certain types of cancer. This targeted approach offers the potential for more effective and less toxic cancer treatments compared to traditional chemotherapy. For example, derivatives have been investigated as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target in oncology.[8]
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound. A dust mask is also recommended.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2] It is also noted to be hygroscopic.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic systems. Its most prominent role is in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, highlighting its importance in the ongoing quest for new and improved therapeutics, particularly in the field of oncology. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
- 1. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (NMR, IR, Mass Spec)
This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the spectral data itself but also the underlying principles, experimental methodologies, and a thorough interpretation of the results, ensuring a holistic understanding of the molecule's structural characteristics.
Introduction: The Significance of this compound
This compound is a substituted pyrazole that serves as a versatile synthon in the synthesis of various biologically active compounds. The pyrazole nucleus is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. A precise understanding of the structure and electronic properties of this molecule is paramount for its effective utilization in drug design and development. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and elucidation.
Principles of NMR Spectroscopy in Pyrazole Characterization
The chemical shifts observed in the NMR spectra of pyrazole derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring. The nitrogen atoms in the pyrazole ring influence the electron density distribution, leading to characteristic chemical shifts for the ring protons and carbons. Furthermore, the presence of the amino and ethyl carboxylate groups introduces specific signals that can be unambiguously assigned.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-quality NMR spectra of pyrazole derivatives is crucial for accurate data interpretation.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16-32 scans are typically sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
References
A Comprehensive Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
An In-depth Exploration of a Key Heterocyclic Building Block in Modern Drug Discovery
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the structure of numerous approved drugs. Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, serving as versatile scaffolds for the design of novel therapeutic agents. This guide focuses on a specific and highly valuable pyrazole derivative, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , a compound with the chemical formula C7H11N3O2. Its IUPAC name is ethyl 5-amino-1-methylpyrazole-4-carboxylate, and it is identified by the CAS Number 31037-02-2.[2] This molecule serves as a critical intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the realms of anti-inflammatory and analgesic drug development.[3][4] Its strategic substitution pattern, featuring an amino group, a methyl group on the pyrazole ring, and an ethyl carboxylate moiety, provides multiple points for chemical modification, making it an attractive starting material for medicinal chemists.
Synthesis and Mechanism: A Detailed Protocol
The synthesis of this compound is a well-established process, typically involving the cyclocondensation of a hydrazine derivative with a β-keto ester or a related precursor. A common and efficient method utilizes methylhydrazine and ethoxy methylene ethyl cyanoacetate as starting materials.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
40% Methylhydrazine aqueous solution
-
Ethoxy methylene ethyl cyanoacetate
-
Toluene
-
Ethanol (for crystallization)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Reflux condenser
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a suitable reaction vessel, dissolve ethoxy methylene ethyl cyanoacetate in toluene with stirring.
-
Once dissolved, begin the controlled dropwise addition of a 40% methylhydrazine aqueous solution. The reaction is exothermic, so maintain the temperature between 22-30°C using a cooling bath.[5]
-
After the addition is complete, continue stirring the mixture at the same temperature for 1-3 hours to ensure the completion of the initial reaction phase.[5]
-
Following the insulation period, gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.[5]
-
After the reflux period, cool the mixture to 9-10°C to induce precipitation of the product.[5]
-
Collect the solid product by filtration and wash the filter cake with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound as a solid.
Causality of Experimental Choices:
-
The use of toluene as a solvent provides a suitable medium for the reaction and allows for efficient temperature control during reflux.[5]
-
The controlled addition of methylhydrazine is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
The insulation period ensures the complete formation of the intermediate, while the subsequent reflux drives the cyclization to the desired pyrazole ring.
-
Cooling the reaction mixture is a standard procedure to maximize the yield of the solid product by decreasing its solubility in the solvent.
-
Recrystallization from ethanol is an effective method for purifying the final compound, removing any unreacted starting materials or byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
The Expanding Therapeutic Landscape of 5-Aminopyrazole Carboxylate Esters: A Technical Guide for Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus, a versatile heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, leading to the development of numerous clinically approved drugs.[1][2] Among its derivatives, 5-aminopyrazole carboxylate esters have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of this privileged scaffold.
The Versatility of the 5-Aminopyrazole Core: A Gateway to Diverse Biological Activities
The 5-aminopyrazole scaffold is an advantageous framework in drug design due to its unique structural features.[1] The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, while the aromatic pyrazole ring can engage in pi-stacking and other non-covalent interactions with biological targets. The amino and carboxylate ester functionalities at positions 5 and 4, respectively, provide key points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This inherent versatility has led to the discovery of 5-aminopyrazole derivatives with a wide array of pharmacological effects.[1][2]
Anticancer Activity: Targeting the Hallmarks of Malignancy
5-Aminopyrazole carboxylate esters have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of human cancer cell lines.[1][3] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.
-
Cyclin-Dependent Kinases (CDKs): Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key drivers of the cell cycle.[4] Certain 5-aminopyrazole analogs have been identified as potent inhibitors of CDK2 and CDK5.[4][5] The aminopyrazole core cleverly mimics the hydrogen bonding interactions of ATP in the kinase hinge region, forming a triad of hydrogen bonds that anchor the inhibitor in the active site.[4][5] By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5][6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[7][8] Aminopyrazole-based inhibitors have been developed that covalently target a cysteine residue in the P-loop of FGFR, leading to potent and irreversible inhibition of both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[7][9][10]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole carboxylate ester derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Diagram of Experimental Workflow:
Caption: Workflow of the MTT assay for determining the anticancer activity of 5-aminopyrazole carboxylate esters.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. 5-Aminopyrazole carboxylate esters have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1][13]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Kinases
-
Cyclooxygenase (COX) Inhibition: Some 5-aminopyrazole derivatives exhibit inhibitory activity against COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2][13]
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[14] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK, thereby suppressing the inflammatory response.[11][15][16][17]
Signaling Pathway Diagram:
Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole carboxylate esters.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second, more prolonged phase is associated with the production of prostaglandins and the infiltration of neutrophils.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the 5-aminopyrazole carboxylate ester derivatives orally or intraperitoneally at various doses to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium) to the standard group.[13][20]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[20]
-
Paw Volume Measurement: Measure the paw volume of each animal immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[10] 5-Aminopyrazole carboxylate esters have demonstrated promising activity against a range of bacterial and fungal strains.[1][10]
Spectrum of Activity
Derivatives of 5-aminopyrazole have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species such as Candida albicans and Trichophyton mentagrophytes.[2][10][18]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][15]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.[1]
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the 5-aminopyrazole carboxylate ester in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Preparation of Microtiter Plate: Add a specific volume of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] Dilute this suspension to the final desired concentration in the appropriate broth.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[1]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Example 1 | 16 | 32 | 8 |
| Example 2 | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
| Note: The above data is illustrative. Actual values should be determined experimentally. |
Conclusion and Future Directions
5-Aminopyrazole carboxylate esters represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The continued exploration of this privileged scaffold is poised to yield novel and effective therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Stability of the Aminopyrazole Core
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant pharmaceuticals.[1][2] Its prevalence stems from a unique combination of synthetic versatility and favorable pharmacological properties. This guide provides a comprehensive exploration of the aminopyrazole core's reactivity and stability, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced electronic properties that govern its reactivity, detail key functionalization strategies, and examine the critical aspects of its chemical and metabolic stability that influence drug candidate viability.
Introduction: The Privileged Aminopyrazole Scaffold
Aminopyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and an exocyclic amino group.[3] This arrangement of heteroatoms imparts a unique electronic character, making the scaffold a versatile building block in drug discovery.[4] The pyrazole nucleus is a key component in numerous approved drugs, including the anti-inflammatory celecoxib, the erectile dysfunction medication sildenafil (Viagra), and various kinase inhibitors used in oncology.[1][5] The success of these drugs underscores the importance of understanding the fundamental chemistry of the aminopyrazole core to enable the rational design of new therapeutic agents.[1]
This guide will dissect the reactivity of the aminopyrazole core by examining its behavior in various chemical transformations. We will then transition to a critical discussion of its stability under different conditions, a crucial consideration for the development of safe and effective pharmaceuticals.
Unraveling the Reactivity of the Aminopyrazole Core
The reactivity of the aminopyrazole core is dictated by the interplay of its three primary nucleophilic centers: the exocyclic amino group (most nucleophilic), the N1-H of the pyrazole ring, and the C4-carbon.[6] The general order of nucleophilicity is 5-NH2 > 1-NH > 4-CH, which is a critical consideration for regioselective functionalization.[6]
Synthesis of the Aminopyrazole Core
A robust understanding of the aminopyrazole core's reactivity begins with its synthesis. The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species.
-
From β-Ketonitriles: The reaction of β-ketonitriles with hydrazine is a cornerstone for the synthesis of 3(5)-aminopyrazoles.[3] The initial step is the formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.[3]
-
From α,β-Unsaturated Nitriles: Another widely used method is the condensation of α,β-unsaturated nitriles with hydrazines.[3] The regiochemical outcome of this reaction can often be controlled by the reaction conditions. For instance, microwave-assisted synthesis has been shown to reduce reaction times significantly.[3]
Experimental Protocol: Synthesis of 3(5)-Aminopyrazole from a β-Ketonitrile
-
Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 3(5)-aminopyrazole.
Functionalization of the Aminopyrazole Core
The polyfunctional nature of the aminopyrazole core allows for a wide range of synthetic transformations, enabling the generation of diverse chemical libraries for drug screening.
-
N-Arylation: The arylation of the pyrazole nitrogen (N1) is a common strategy to introduce molecular diversity. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed.[7] Both palladium and copper catalysts have proven effective for this transformation.[3][8] The choice of ligand and base is crucial for achieving high yields and regioselectivity.[7]
-
N-Alkylation: Alkylation of the pyrazole nitrogen can be achieved using various alkylating agents under basic conditions. The regioselectivity of alkylation can be influenced by the steric and electronic properties of both the aminopyrazole and the alkylating agent.
-
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the aminopyrazole core, offering an atom-economical alternative to traditional cross-coupling reactions.[9] Palladium-catalyzed direct arylation at the C4 position is a notable example.[10] The choice of directing group and oxidant is critical for controlling the regioselectivity of these reactions.
-
Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive.[11][12] Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.[12][13]
The exocyclic amino group readily undergoes reactions typical of primary amines, such as acylation, sulfonylation, and condensation with carbonyl compounds to form imines. These reactions are essential for introducing a wide variety of substituents and for the construction of more complex fused heterocyclic systems.[4]
Table 1: Summary of Key Functionalization Reactions of the Aminopyrazole Core
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Reference(s) |
| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N1 | [3][7][8] |
| C-H Arylation | Aryl halide, Pd catalyst, oxidant | C4 | [10] |
| Nitration | HNO3, H2SO4 | C4 | [12] |
| Acylation | Acyl chloride, base | NH2 | [4] |
Di-functionalization and Fused Ring Systems
The presence of multiple reactive sites on the aminopyrazole core makes it an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems.[6][14] These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often exhibit enhanced biological activity compared to their monocyclic counterparts.[3][15] The synthesis of these fused rings typically involves the reaction of an aminopyrazole with a 1,3-bielectrophile.[6]
Diagram: Synthesis of Fused Pyrazole Systems
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. scribd.com [scribd.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Multifaceted Role of the 5-Amino Group in Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility is greatly enhanced by the strategic placement of functional groups, among which the amino group at the 5-position (5-NH2) holds a place of particular distinction. This guide provides an in-depth exploration of the critical functions of the 5-amino group, elucidating its role as a key molecular anchor, a versatile synthetic handle, and a crucial modulator of physicochemical properties that collectively drive the efficacy and viability of pyrazole-based drug candidates.
The 5-Amino Group as a Linchpin for Molecular Recognition
In the landscape of drug-target interactions, particularly within the competitive ATP-binding pockets of protein kinases, precise molecular recognition is paramount. The 5-amino group on the pyrazole ring is a masterful facilitator of these interactions, primarily through its capacity for hydrogen bonding.
Bidentate Hydrogen Bonding Capability
The 5-amino group is an exceptional hydrogen bond donor (HBD), featuring two protons that can engage with electronegative atoms on a protein target. Concurrently, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor (HBA). This dual nature allows it to form robust, directional interactions that are critical for anchoring a ligand within a binding site.
In many kinase inhibitors, for instance, the 5-amino group forms critical hydrogen bonds with the "hinge region" of the kinase, a short segment of the protein backbone that connects the N- and C-terminal lobes.[3] These interactions mimic the hydrogen bonding pattern of the adenine moiety of ATP, enabling competitive inhibition. The strength and geometry of these bonds are fundamental to the compound's potency and selectivity.[4]
Case Study: p38α MAP Kinase Inhibitors
The development of potent and selective inhibitors for p38α mitogen-activated protein (MAP) kinase provides a compelling example. X-ray crystallography studies of 5-aminopyrazole-based inhibitors bound to p38α have revealed that the 5-amino group forms a key hydrogen bond with the backbone carbonyl oxygen of Met109 in the hinge region.[1][5] This interaction is a primary determinant of the inhibitor's high affinity. The structure-activity relationship (SAR) studies in this class of compounds consistently show that removal or significant alteration of this amino group leads to a dramatic loss of potency.[5][6]
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous attention to detail, particularly concerning the safety and handling of novel chemical entities. This guide provides an in-depth technical overview of the safety protocols and handling procedures for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to empower you with the knowledge to not only handle this compound safely but also to understand the scientific rationale behind each precautionary measure.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound (CAS No: 31037-02-2) is a solid crystalline powder that, while instrumental in synthesis, presents a defined set of hazards that necessitate careful management.[1][2] The primary concerns with this compound are its potential to cause skin and eye irritation, as well as respiratory tract irritation.[3][4][5] This irritant nature is a crucial factor to consider in all handling and experimental procedures.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:
The signal word associated with these hazards is "Warning" .[1][4] Understanding these classifications is the first step in establishing a robust safety culture in the laboratory. The causality behind these irritations lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and trigger inflammatory responses, leading to the observed irritation.
Physicochemical Properties at a Glance
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][4] |
| Molecular Weight | 169.18 g/mol | [1][4] |
| Appearance | Crystals or Crystalline Powder (Yellow) | [2] |
| Melting Point | 96-100 °C | [1][2] |
| Solubility | Soluble in Methanol | [2] |
| Storage | Keep in a dark, inert atmosphere at room temperature. | [2] |
The Core of Safe Handling: Engineering Controls and Personal Protective Equipment
The principle of "as low as reasonably practicable" (ALARP) should govern all exposure to this chemical. This is best achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is to minimize the generation and inhalation of its dust.
-
Ventilation: All manipulations of the solid compound should be performed in a well-ventilated area.[3] A certified chemical fume hood is the most effective engineering control to prevent respiratory exposure. The inward airflow of the fume hood will capture any airborne particles, preventing them from entering the breathing zone of the researcher.
-
Enclosed Systems: For larger scale operations, the use of enclosed systems for transfer and weighing can significantly reduce the risk of exposure.
Personal Protective Equipment (PPE): A Necessary Barrier
When engineering controls are not sufficient to eliminate exposure, PPE is essential. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Due to its classification as a serious eye irritant, appropriate eye protection is mandatory. Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[3][6] For tasks with a higher risk of splashing or dust generation, chemical safety goggles or a full-face shield should be worn.
-
Skin Protection: To prevent skin irritation, chemically resistant gloves must be worn.[3][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. A lab coat or other protective clothing should also be worn to prevent skin contact.[3]
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6] The type of respirator (e.g., N95 dust mask for particulates) should be selected based on the potential concentration of airborne dust.[1][6]
Caption: PPE selection workflow for handling the compound.
In Case of Emergency: First-Aid and Spill Response Protocols
Despite the best precautions, accidents can happen. Being prepared with clear and effective emergency procedures is critical.
First-Aid Measures: Immediate and Appropriate Action
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention. The rationale is to physically remove the irritant and dilute any remaining chemical to minimize damage to the cornea and other sensitive eye tissues.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation persists, seek medical advice.[3] Thorough washing is necessary to remove all traces of the compound from the skin.
-
Inhalation: If dust is inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person feels unwell, call a poison center or doctor.[3] This allows for the clearance of the irritant from the respiratory tract.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3] Inducing vomiting can cause further damage to the esophagus.
Accidental Release Measures: Containment and Cleanup
In the event of a spill, the primary objectives are to prevent the spread of the material and to clean it up safely.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3][6]
-
Contain the Spill: Carefully sweep up the spilled solid material, avoiding the creation of dust.[3] A dustpan and brush or a HEPA-filtered vacuum cleaner are suitable for this purpose.
-
Collect and Dispose: Place the collected material into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate the Area: Wipe down the spill area with a damp cloth or paper towel. Dispose of all contaminated materials as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Caption: Step-by-step spill response procedure.
Storage and Incompatibility: Maintaining Chemical Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: The compound should be stored in a dry, cool, and well-ventilated place.[3] The container must be kept tightly closed to prevent the ingress of moisture, as the compound is noted to be hygroscopic.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Strong Oxidizing Agents: These can react exothermically with the amino group of the pyrazole, potentially leading to a fire or explosion.
-
Strong Bases: These can deprotonate the amino group, potentially leading to degradation of the compound.
-
Strong Reducing Agents: These may react with the ester functional group.
-
Toxicological Insights: Beyond the Hazard Statements
While comprehensive toxicological data for this specific compound is limited, the available information indicates that it is an irritant to the skin, eyes, and respiratory system.[3][7] No information is available regarding its potential for sensitization or carcinogenicity.[3][7] The lack of extensive toxicological data underscores the importance of adhering to the precautionary measures outlined in this guide. Researchers should treat this compound with the respect due to a substance whose long-term health effects are not fully characterized.
Firefighting and Disposal Considerations
-
Firefighting Measures: In the event of a fire involving this compound, use a water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish the flames.[3] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
-
Disposal: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not allow the product to enter drains.[6]
Conclusion
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and diligent laboratory practices, researchers can minimize their risk of exposure and ensure a safe working environment. This guide serves as a foundational resource, and it is imperative that all personnel handling this compound receive specific training on these procedures and have access to the full Safety Data Sheet.
References
- 1. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. capotchem.cn [capotchem.cn]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Abstract
This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in the development of pharmaceutical and agrochemical agents.[1][2] The synthesis is achieved through a robust and efficient cyclocondensation reaction between (ethoxymethylene)ethyl cyanoacetate and a methylhydrazine aqueous solution. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for product purification and characterization. The causality behind critical experimental choices is elucidated to ensure reproducibility and high-purity yields.
Introduction and Scientific Principle
5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The target molecule, this compound (CAS No: 31037-02-2), serves as a crucial intermediate for more complex molecular architectures.[1]
The most direct and widely adopted method for constructing the 5-aminopyrazole ring system is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species.[5][6][7] This protocol utilizes the reaction between methylhydrazine and (ethoxymethylene)ethyl cyanoacetate. The reaction proceeds via a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and elimination.[3][8]
Reaction Mechanism
The synthesis follows a two-step sequence within a one-pot procedure:
-
Nucleophilic Addition-Elimination: The more nucleophilic nitrogen atom of methylhydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closing step forms the five-membered pyrazole ring, yielding the stable aromatic product.
The regioselectivity of the initial attack and subsequent cyclization is key to forming the desired 1,5-disubstituted pyrazole isomer.
Caption: Figure 1: Reaction Mechanism of Pyrazole Synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints for reaction monitoring and clear steps for purification and characterization to confirm the identity and purity of the final product.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Supplier Notes |
| (Ethoxymethylene)ethyl cyanoacetate | 94-05-3 | C₈H₁₁NO₃ | 169.18 | 1.69 g (10 mmol) | Purity ≥98% |
| Methylhydrazine (40% aq. solution) | 60-34-4 | CH₆N₂ | 46.07 | 1.15 g (10 mmol) | Handle with extreme caution in a fume hood. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 20 mL | Anhydrous grade recommended |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | As needed | For recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ~5 g | For drying organic layers |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | For Thin Layer Chromatography (TLC) |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | As needed | For Thin Layer Chromatography (TLC) |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
Methylhydrazine: This substance is highly toxic, corrosive, and a suspected carcinogen.[9] It is also extremely flammable and may ignite spontaneously in contact with oxidizing materials.[9] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[10]
-
Ethyl Cyanoacetate: This compound is an irritant, causing skin and serious eye irritation.[11][12] Avoid inhalation and contact with skin and eyes.[11]
-
Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
General: A full risk assessment should be conducted before commencing any work. An accessible safety shower and eyewash station are mandatory.[10]
Step-by-Step Synthesis Procedure
A patent for a similar synthesis process provides a robust foundation for this protocol.[1]
-
Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, thermometer, and dropping funnel. Ensure all glassware is dry.
-
Reactant Preparation: In the flask, dissolve 1.69 g (10 mmol) of (ethoxymethylene)ethyl cyanoacetate in 20 mL of toluene. Begin stirring to ensure complete dissolution.
-
Initial Addition (Critical Step): Place the flask in an ice bath to cool the solution to approximately 10-15°C. Add 1.15 g (10 mmol) of the 40% methylhydrazine aqueous solution to the dropping funnel.
-
Controlled Addition: Add the methylhydrazine solution dropwise to the stirred toluene solution over 20-30 minutes. Causality: This initial addition is exothermic. Slow, controlled addition while cooling is crucial to prevent a runaway reaction and the formation of side products. Maintain the internal temperature between 20-30°C throughout the addition.[1]
-
Initial Reaction Phase: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Reaction Monitoring (Checkpoint 1): Monitor the reaction progress using TLC (e.g., 3:1 Hexane/Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The disappearance of the (ethoxymethylene)ethyl cyanoacetate spot indicates the completion of the initial phase.
-
Reflux: Attach the heating mantle and heat the reaction mixture to reflux (approximately 110°C for toluene). Continue refluxing for 2-3 hours. Causality: Heating to reflux provides the necessary activation energy to drive the intramolecular cyclization and ensure the reaction proceeds to completion.[1][13]
-
Reaction Monitoring (Checkpoint 2): After the reflux period, allow the mixture to cool. Check for reaction completion again via TLC. A new, more polar spot corresponding to the product should be dominant, and the starting material spot should be absent.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 5-10°C to maximize precipitation of the product.[1]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold toluene or hexane to remove any non-polar impurities.
-
Air-dry the crude product on the funnel.
-
Purification
-
Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C to a constant weight.
Workflow and Data Summary
Caption: Figure 2: Experimental Synthesis Workflow.
Product Characterization and Validation
To confirm the successful synthesis of this compound, the following analytical data should be obtained and compared with literature values.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₁N₃O₂[14][15] |
| Molecular Weight | 169.18 g/mol [15] |
| Yield | 75-85% (typical) |
| Melting Point | Literature values may vary; should be a sharp melting point. |
| ¹H NMR | Consistent with the structure. Expected peaks for ethyl group (triplet & quartet), methyl group (singlet), pyrazole proton (singlet), and amino protons (broad singlet). |
| ¹³C NMR | Consistent with the 7 carbon atoms in the structure.[14] |
| IR Spectroscopy | Characteristic peaks for N-H stretch (amine), C=O stretch (ester), and C=N/C=C stretches (pyrazole ring).[14] |
| Mass Spectrometry | [M+H]⁺ peak at m/z = 170.09.[15] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure reflux time is adequate. Use minimal hot solvent for recrystallization to avoid product loss in the mother liquor. |
| Oily or Impure Product | Side reactions due to poor temperature control. | Re-purify via recrystallization or column chromatography (silica gel, Hexane/EtOAc gradient). Ensure slow, cooled addition of hydrazine. |
| Reaction Does Not Start | Low-quality reagents or insufficient heating. | Use fresh, high-purity reagents. Ensure the reflux temperature is reached and maintained. |
Conclusion
This application note details a reliable and scalable laboratory method for synthesizing this compound. By carefully controlling reaction parameters, particularly during the initial exothermic addition, and following the outlined purification and validation steps, researchers can consistently obtain a high-purity product. This protocol provides a solid foundation for further synthetic applications in medicinal and materials chemistry.
References
- 1. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 2. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. soc.chim.it [soc.chim.it]
- 9. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery
Abstract
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a substituted pyrazole core with two distinct and strategically positioned reactive handles—an amino group and an ethyl ester—renders it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its chemical properties, safety protocols, and its application as a key intermediate. We will detail validated protocols for its synthesis and subsequent transformation into high-value scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are central to the development of targeted therapies like kinase inhibitors.
Compound Profile & Physicochemical Properties
This compound is a stable, solid compound at room temperature. The pyrazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding. The 5-amino group serves as a potent nucleophile, ideal for constructing fused ring systems, while the 4-carboxylate group offers a site for amide bond formation and other modifications.[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 31037-02-2 | [2] |
| Molecular Formula | C₇H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| Appearance | Yellow crystals or crystalline powder | [1] |
| Melting Point | 96-100 °C | [1][2] |
| Boiling Point | 121 °C @ 0.05 Torr | [1][4] |
| Solubility | Soluble in Methanol, Ethanol | [1] |
| UV max (λmax) | 257 nm (in Ethanol) | [1][4] |
| SMILES | CCOC(=O)c1cnn(C)c1N | [2] |
| InChIKey | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [1][2] |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling this chemical intermediate. The compound is classified as an irritant and requires careful management to avoid exposure.
2.1 Hazard Identification & GHS Classification This compound is considered hazardous. Users must familiarize themselves with its GHS classifications before handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source |
| Hazard | H315 | Causes skin irritation | [2][3] |
| H319 | Causes serious eye irritation | [2][3] | |
| H335 | May cause respiratory irritation | [2][3] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2] |
2.2 Personal Protective Equipment (PPE) Standard laboratory PPE is required, including a lab coat, nitrile gloves, and safety glasses with side shields.[5] When handling the solid powder outside of a fume hood, a NIOSH/MSHA-approved N95 dust mask is essential to prevent respiratory irritation.[2][5]
2.3 Storage & Stability Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
2.4 First Aid Measures
-
Inhalation : Move the person to fresh air. If symptoms persist, seek medical attention.[5][6]
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes.[5]
-
Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][6]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[5]
Core Synthetic Applications
The synthetic utility of this compound stems from its identity as a bifunctional building block. The pyrazole scaffold is a cornerstone in many bioactive molecules, including anti-inflammatory drugs and kinase inhibitors.[7][8][9] This intermediate provides a direct route to these high-value compound classes.
Caption: Synthetic utility of the pyrazole intermediate.
The 5-amino group is a key nucleophile for cyclization reactions, most notably in the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous FDA-approved kinase inhibitors.[10] The 4-carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate diverse libraries of amide-containing compounds, often explored as anti-inflammatory agents.[10][11][12]
Detailed Synthetic Protocols
Protocol 1: Synthesis of this compound (The Intermediate)
This protocol outlines the foundational synthesis of the title compound from commercially available starting materials.
Scientific Rationale: This is a classic heterocyclic synthesis known as the Knorr pyrazole synthesis. Methylhydrazine acts as the dinucleophile. The reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization with elimination of ethanol to form the stable aromatic pyrazole ring.
Caption: Workflow for the synthesis of the intermediate.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Charge the flask with ethyl (ethoxymethylene)cyanoacetate (e.g., 24.9 g, 147 mmol) and ethanol (e.g., 250 mL).[1]
-
Begin stirring to dissolve the starting material.
-
In a controlled manner, slowly add methylhydrazine (e.g., 8.6 mL, 162 mmol) to the solution.[1] An ice bath can be used to manage the initial exotherm and maintain the temperature between 22-30 °C.[13]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux and stir the reaction for 3-16 hours.[1][14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization.[13]
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a yellow solid.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
This protocol demonstrates the use of the intermediate's 5-amino group to construct a fused heterocyclic system, a key step in synthesizing kinase inhibitors.
Scientific Rationale: The nucleophilic 5-amino group of the pyrazole attacks an electrophilic carbon, often from a formamide equivalent or a β-ketoester, initiating a condensation and subsequent cyclization reaction to form the thermodynamically stable pyrazolo[3,4-d]pyrimidine aromatic system. This reaction is a cornerstone of medicinal chemistry for this scaffold.[10]
Materials:
-
This compound (1.0 eq)
-
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether) or catalyst (e.g., p-Toluenesulfonic acid)
-
Reaction vessel suitable for high temperatures
Procedure:
-
Combine this compound with an excess of formamide in a reaction vessel.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product will often precipitate from the solution.
-
Dilute with a suitable solvent (e.g., ethanol) to facilitate precipitation if necessary.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Expert Insight: The choice of cyclization partner is critical. Formamide is a simple, effective reagent. For more complex substitutions on the pyrimidine ring, reagents like diketones or ketoesters can be used, often under acidic or basic catalysis, to achieve different substitution patterns on the final fused ring system.[15]
Protocol 3: Amide Bond Formation via the Carboxylate Group
This two-step protocol illustrates how to leverage the ethyl ester for diversification, a common strategy for creating compound libraries for screening.
Step A: Saponification to Carboxylic Acid
Scientific Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard transformation. Hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating ethoxide. A final acid workup protonates the carboxylate salt to yield the free carboxylic acid.[10]
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)
-
Solvent mixture (e.g., THF/Water or Methanol/Water)
-
Aqueous HCl (e.g., 1M or 2M) for acidification
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture in an ice bath and carefully acidify with aqueous HCl until the pH is ~2-3. A precipitate should form.
-
Collect the solid 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.
Step B: Amide Coupling
Scientific Rationale: Standard peptide coupling reagents (like HATU or EDC/HOBt) are used to activate the carboxylic acid, forming a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic amine to form a stable amide bond.
Materials:
-
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (from Step A) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and the organic base (e.g., DIPEA) and stir for 10-15 minutes to pre-activate the acid.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once complete, perform an aqueous workup: dilute with a water-immiscible solvent (e.g., Ethyl Acetate), wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
References
- 1. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]
- 2. This compound 97 31037-02-2 [sigmaaldrich.com]
- 3. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 14. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery
Abstract and Forward
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have made it a privileged structure in the design of targeted therapeutics. This document provides an in-depth guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , a highly functionalized and strategically important building block for pharmaceutical research and development.
We will explore the fundamental properties of this compound, its synthesis, and its profound utility as a starting point for creating diverse compound libraries. The subsequent protocols are designed to be robust and reproducible, offering researchers practical, step-by-step guidance for leveraging this scaffold to build novel molecular architectures targeting a range of diseases, from inflammatory disorders to oncology. The causality behind experimental choices is explained, ensuring that researchers can not only follow the steps but also adapt them to their specific discovery programs.
Compound Profile and Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its structure features three key points for chemical modification: a primary aromatic amine (C5-NH2), an ethyl ester (C4-COOEt), and the pyrazole ring itself, which can participate in various interactions. The N1-methyl group provides metabolic stability and removes the possibility of N-H tautomerism, simplifying synthetic outcomes.
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-1-methylpyrazole-4-carboxylate | PubChem[3] |
| CAS Number | 31037-02-2 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[3] |
| Molecular Weight | 169.18 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 96-100 °C | Sigma-Aldrich |
| SMILES | CCOC(=O)C1=C(N(N=C1)C)N | PubChem[3] |
| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a well-established condensation reaction. The most common route involves the reaction of methylhydrazine with an electrophilic three-carbon component, such as (E)-ethyl 2-cyano-3-ethoxyacrylate. This method is efficient and provides the desired N1-methylated regioisomer with high selectivity.
The causality of this reaction lies in the differential reactivity of the two nitrogen atoms in methylhydrazine. The more nucleophilic, unsubstituted nitrogen (-NH2) initiates the attack on the ethoxyacrylate, leading to a cascade of reactions that culminates in cyclization and aromatization to form the stable pyrazole ring.
Caption: General synthetic scheme for the target pyrazole scaffold.
Applications in Medicinal Chemistry: A Versatile Scaffold
The true value of this compound lies in its capacity to serve as a launchpad for synthesizing more complex, biologically active molecules. The amino and ester groups are orthogonal reactive handles that allow for sequential or one-pot modifications.
Derivatization Pathways
The primary amino group is a potent nucleophile, readily undergoing acylation, sulfonylation, and condensation reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation—a cornerstone of medicinal chemistry. These transformations allow for the exploration of chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key derivatization pathways from the core scaffold.
Therapeutic Targets and Biological Activities
Derivatives of the 5-aminopyrazole scaffold have demonstrated a wide spectrum of biological activities, validating its status as a privileged structure.[1]
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties.[2][4] For instance, related ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have shown significant analgesic and anti-inflammatory activities with a better safety profile than standard drugs like diclofenac.[4][5]
-
Kinase Inhibitors: The pyrazole scaffold is prevalent in kinase inhibitors. A notable example is the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[6] The synthesis of these complex molecules often starts from functionalized pyrazoles.
-
Anticancer Agents: Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are well-known pharmacophores in oncology. They can function as mimics of the purine nucleus, enabling them to interact with ATP-binding sites of various kinases implicated in cancer progression.[4]
-
Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with significant antimicrobial and antiviral activities.[1]
-
Other CNS Applications: The versatility of the pyrazole core has led to its inclusion in drugs targeting the central nervous system, including antipsychotic and analgesic agents.[7]
| Derivative Class | Therapeutic Area | Example Target/Activity | Reference |
| Pyrazolo[3,4-d]pyrimidines | Oncology, Inflammation | Kinase Inhibition (e.g., CDK2) | [4] |
| Pyrazolo[1,5-a]pyrimidines | Inflammation | IRAK4 Inhibition | [6] |
| N-Acyl/Aryl Pyrazoles | Inflammation, Pain | Analgesic & Anti-inflammatory | [4][5] |
| Dihydropyrazolo[1,5-a]pyrimidines | Infectious Disease | Antimicrobial Activity | [1] |
| Pyrazole Carbohydrazides | Oncology | Antitumor Activity (A549 cells) | [2][4] |
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a rationale, and the expected outcomes are described. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification of the Ethyl Ester
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling. Rationale: Basic hydrolysis using a strong base like lithium hydroxide (LiOH) is a standard and effective method for cleaving esters without harsh conditions that could degrade the pyrazole core. The resulting carboxylate salt is then protonated with acid to yield the final product.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a solid. The product can be used in the next step without further purification if desired.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
Objective: To construct a fused pyrazolo[3,4-d]pyrimidine ring system, a common pharmacophore. Rationale: This two-step protocol first creates a reactive pyrazolo[3,4-d][1][5]oxazin-4-one intermediate by cyclizing the aminocarboxylic acid with an acid anhydride.[1] This intermediate is then readily attacked by a nucleophilic amine, which opens the oxazinone ring and re-cyclizes to form the thermodynamically stable pyrimidine ring.
Caption: Workflow for synthesizing a pyrazolo[3,4-d]pyrimidine.
Materials:
-
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Acetic anhydride
-
A primary amine (e.g., p-phenylenediamine) (1.1 eq)
-
Glacial acetic acid or another high-boiling solvent (e.g., DMF)
Procedure:
-
Step A: Formation of the Oxazinone Intermediate
-
Place the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 10-15 equivalents).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure to obtain the crude pyrazolo[3,4-d][1][5]oxazin-4-one derivative. This intermediate is often used directly in the next step.
-
-
Step B: Formation of the Pyrazolopyrimidine
-
To the crude intermediate, add the chosen primary amine and a high-boiling solvent like glacial acetic acid.
-
Heat the mixture to reflux and monitor by TLC until the reaction is complete (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.
-
If no precipitate forms, pour the mixture into ice water to induce precipitation.
-
Collect the solid product by filtration, wash with water and then a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Dry the solid to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
Application Notes and Protocols: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Agrochemical Synthesis
Introduction: The Versatility of the Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a key building block, providing a synthetically accessible and highly functionalized scaffold for the creation of potent herbicides and fungicides.[1][2] Its strategic importance lies in the differential reactivity of its functional groups: the amino group, the ester, and the pyrazole ring itself, allowing for sequential and regioselective modifications. This guide provides an in-depth exploration of the application of this intermediate in the synthesis of two major classes of agrochemicals: pyrazole carboxamide fungicides and sulfonylurea herbicides. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations.
Part 1: Synthesis of the Core Intermediate: this compound
A robust and efficient synthesis of the starting material is paramount for its successful application in large-scale agrochemical production. A common and effective method involves the cyclization of a functionalized acyclic precursor.
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of ethoxy methylene ethyl cyanoacetate with methyl hydrazine.[3]
Reaction Scheme:
A simplified reaction scheme for the synthesis of the title compound.
Materials and Reagents:
-
Ethoxy methylene ethyl cyanoacetate
-
40% Methyl hydrazine aqueous solution
-
Toluene
-
Chilled brine
-
Reactor with stirring, heating, and cooling capabilities
Procedure:
-
Charging the Reactor: In a suitable reactor, charge ethoxy methylene ethyl cyanoacetate followed by toluene. Stir the mixture until the ethoxy methylene ethyl cyanoacetate is completely dissolved.
-
Addition of Methyl Hydrazine: Begin cooling the reactor using chilled brine to bring the internal temperature to 20-25 °C.
-
Slowly add the 40% methyl hydrazine aqueous solution to the reactor, ensuring the temperature is maintained between 22-30 °C.
-
Insulation: After the addition is complete, maintain the reaction mixture at the same temperature for 1-3 hours with continuous stirring.
-
Reflux: Gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.
-
Work-up: Cool the reaction mixture to 9-10 °C. The product will precipitate out of the solution.
-
Isolation: Filter the solid product and dry the filter cake to obtain this compound.
Expected Outcome: This process is designed for high yield and operational simplicity, minimizing waste.[3]
Part 2: Application in Fungicide Synthesis: Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)
A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides.[4][5][6][7] These compounds are a major class of agricultural fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply.[3][4][5][6][7]
The general synthetic strategy involves two key steps:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amide coupling of the carboxylic acid with a suitable aniline derivative.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. elib.bsu.by [elib.bsu.by]
- 5. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Abstract
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block, pivotal in the synthesis of a wide array of pharmacologically active compounds. Its strategic importance stems from the presence of two key functional groups—a nucleophilic 5-amino group and a modifiable 4-ethyl carboxylate—which serve as handles for extensive chemical derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methods for derivatizing this pyrazole core. We delve into the chemical principles, field-proven insights, and detailed, step-by-step protocols for N-acylation, condensation/cyclization reactions to form fused systems like pyrazolo[3,4-d]pyrimidines, diazotization, and modifications of the ester moiety. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] this compound, in particular, is a readily accessible intermediate, often synthesized via the cyclocondensation of methylhydrazine with an ethoxymethylene cyanoacetate derivative.[3][4] The derivatization of this core structure is a critical step in drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on the key reactive sites: the C5-amino group and the C4-ester group, outlining robust methodologies for their transformation.
Core Derivatization Strategies: A Workflow Overview
The derivatization of this compound can be logically categorized based on the reactive center being targeted. The primary pathways involve electrophilic attack on the 5-amino group or nucleophilic attack on the 4-carboxylate group.
Caption: Key derivatization pathways for the title compound.
Derivatization via the 5-Amino Group
The 5-amino group is the most nucleophilic site on the pyrazole ring and is the primary target for a majority of derivatization reactions.
N-Acylation: Synthesis of Pyrazole Amides
Principle: N-acylation involves the reaction of the primary amino group with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for introducing a wide variety of substituents and is often a key step in building more complex molecules. The choice of base (e.g., pyridine, triethylamine) and solvent (e.g., DCM, THF) is critical for achieving high yields and preventing side reactions.
Protocol: General Procedure for N-Acylation
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or THF) to a concentration of 0.1-0.2 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), to the solution and stir.
-
Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the N-acylated pyrazole.
Condensation & Cyclization: Synthesis of Pyrazolo[3,4-d]pyrimidines
Principle: The 5-amino group, being ortho to the ester, is perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines, are of particular interest due to their wide range of biological activities.[5] The reaction with single-carbon donors like formamide or urea leads to the formation of the pyrimidine ring. For instance, heating with formamide yields a pyrazolo[3,4-d]pyrimidin-4-one.[6][7]
Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Protocol: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Setup: In a high-temperature reaction vessel, place this compound (1.0 eq).
-
Reagent: Add an excess of formamide (10-20 eq).
-
Reaction: Heat the mixture to 180-190 °C and maintain this temperature for 6-8 hours.[6]
-
Isolation: Cool the reaction mixture to room temperature. A precipitate will typically form.
-
Purification: Add water or ethanol to the cooled mixture and collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.
Diazotization and Azo-Coupling
Principle: Primary aromatic amines can be converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.[8][9] These diazonium salts are versatile intermediates. They can be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds or can be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN). For aminopyrazoles, diazotization is a key step towards synthesizing fused triazine systems like pyrazolo[3,4-d][1][2][10]triazines.[11][12]
Protocol: Formation of Pyrazole Diazonium Salt
-
Setup: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Vigorous stirring is essential.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the pyrazole solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt solution is typically indicated by a color change.
-
Usage: The resulting diazonium salt solution should be used immediately in the next step (e.g., azo coupling) without isolation, as diazonium salts can be unstable.[13]
Derivatization via the 4-Carboxylate Group
Saponification: Formation of the Carboxylic Acid
Principle: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This transformation is crucial as the resulting carboxylic acid is a versatile intermediate for forming amides (via coupling reactions), other esters, or can participate in different cyclization reactions.[14][15]
Protocol: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
-
Setup: Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., 2M HCl) to a pH of ~3-4.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired product.[15]
Summary of Derivatization Methods
The following table summarizes the primary derivatization strategies, typical reagents, and the resulting chemical entities.
| Target Group | Reaction Type | Key Reagents | Product Class | Reference |
| 5-Amino Group | N-Acylation | Acid Chlorides, Anhydrides, Base | N-Acyl Pyrazoles (Amides) | [16] |
| 5-Amino Group | Condensation | Formamide, Urea, Thiourea | Pyrazolo[3,4-d]pyrimidines | [6][10] |
| 5-Amino Group | Diazotization | NaNO₂, HCl | Pyrazole Diazonium Salts | [8][11] |
| 4-Ester Group | Saponification | NaOH or KOH, H₃O⁺ | Pyrazole Carboxylic Acids | [14][15] |
| 4-Ester/Acid | Amidation | Amines, Coupling Agents (HATU, etc.) | Pyrazole Carboxamides | [17] |
Conclusion
This compound is a foundational scaffold whose value is realized through strategic chemical modification. The protocols and principles detailed in this guide provide a robust framework for accessing a diverse range of derivatives. By understanding the reactivity of the amino and carboxylate functionalities, researchers can effectively synthesize novel pyrazole-based compounds for evaluation in drug discovery and materials science. The condensation reaction to form the pyrazolo[3,4-d]pyrimidine core remains one of the most powerful applications of this starting material, providing rapid access to a privileged and highly sought-after heterocyclic system.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Introduction
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its structural integrity, purity, and stability are critical parameters that directly impact the quality, safety, and efficacy of the final products. This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of this important intermediate. Designed for researchers, scientists, and drug development professionals, this document offers not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical strategies.
The protocols herein are designed to be self-validating, providing a framework for the comprehensive assessment of this compound, including its identity, purity, and stability profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties guide decisions on solvent selection for sample preparation, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 31037-02-2 | |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 96-100 °C | [2] |
| Solubility | Soluble in Methanol | [2][3] |
| UV-Vis λmax | 257 nm (in Ethanol) | [3] |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying the target compound from its impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. Coupling HPLC with mass spectrometry provides an unparalleled level of sensitivity and specificity, enabling the identification and quantification of trace-level impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules. The non-polar nature of the C18 stationary phase provides good retention for the moderately polar pyrazole derivative.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase serves two purposes: it protonates the analyte, leading to better peak shape and retention on the reverse-phase column, and it enhances ionization efficiency for mass spectrometry detection in positive ion mode. For applications not requiring mass spectrometry, phosphoric acid can be used as a mobile phase modifier.[4]
-
Detection: UV detection at the λmax of 257 nm provides high sensitivity for the analyte.[3] Mass spectrometry in positive electrospray ionization (ESI+) mode is chosen due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated.
Experimental Protocol: UPLC-MS for Purity and Impurity Profiling
Figure 1: UPLC-MS workflow for purity analysis.
UPLC Conditions:
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| UV Detector | 257 nm |
Mass Spectrometry Conditions (ESI+):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | 50 - 500 m/z |
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities and for an orthogonal purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique.
Causality Behind Experimental Choices:
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a robust choice for the separation of a wide range of semi-volatile organic compounds, including pyrazole derivatives.[5]
-
Temperature Program: A temperature gradient is essential to ensure the separation of compounds with different boiling points, providing good peak shapes for both early and late-eluting components.[5]
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks for the major component.[5]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial 80 °C, hold for 2 min; ramp to 150 °C at 5 °C/min; ramp to 250 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental for confirming the identity and structure of this compound and for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the analyte well and its residual peaks do not interfere with the key signals of the analyte.
-
Quantitative NMR (qNMR): For qNMR, an internal standard with a known purity and concentration is used. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals. Maleic acid is a good candidate as it is non-volatile, stable, and has a distinct singlet in a region of the ¹H NMR spectrum that is typically free of other signals.[6] The integral of a specific, well-resolved proton signal of the analyte is compared to the integral of a known proton signal of the internal standard to determine the purity of the analyte.[7]
Experimental Protocol: ¹H NMR for Structural Confirmation and qNMR for Purity Assay
Figure 2: qNMR workflow for purity determination.
¹H NMR Acquisition Parameters (Illustrative):
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Program | zg30 |
| Relaxation Delay (D1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 or more for good signal-to-noise |
| Acquisition Time | ~4 s |
| Spectral Width | ~16 ppm |
Expected ¹H NMR Signals (in DMSO-d₆):
-
~1.2 ppm (triplet, 3H): -OCH₂CH ₃
-
~2.5 ppm (singlet, 3H): N-CH ₃
-
~4.1 ppm (quartet, 2H): -OCH ₂CH₃
-
~6.5 ppm (broad singlet, 2H): -NH ₂
-
~7.5 ppm (singlet, 1H): Pyrazole CH
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming its identity.
Experimental Protocol: FTIR Analysis
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3200 | N-H stretching | Amino group (-NH₂) |
| 2980 - 2850 | C-H stretching | Alkyl groups (CH₃, CH₂) |
| 1700 - 1680 | C=O stretching | Ester carbonyl |
| 1640 - 1600 | N-H bending | Amino group (-NH₂) |
| 1580 - 1450 | C=C and C=N stretching | Pyrazole ring |
| 1250 - 1000 | C-O stretching | Ester group |
Stability-Indicating Method Development: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method that can separate the active pharmaceutical ingredient from its degradation products.[8]
Causality Behind Stress Conditions:
-
Acid and Base Hydrolysis: To assess the stability of the ester and other functional groups to pH extremes.
-
Oxidative Degradation: To evaluate the susceptibility of the amino group and the pyrazole ring to oxidation.
-
Thermal Degradation: To determine the stability of the compound at elevated temperatures.
-
Photolytic Degradation: To assess the light sensitivity of the molecule.
Experimental Protocol: Forced Degradation Studies
Figure 3: Workflow for forced degradation studies.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the developed UPLC-MS method.
-
Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products). Evaluate the peak purity of the main peak to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.
Potential Impurities
Based on the common synthesis route from ethyl (ethoxymethylene)cyanoacetate and methylhydrazine, potential impurities may include:[2][9]
-
Unreacted Starting Materials: Ethyl (ethoxymethylene)cyanoacetate and methylhydrazine.
-
Isomeric By-products: Depending on the reaction conditions, the formation of the regioisomer, Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, is possible.
-
Hydrolysis Product: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (from the hydrolysis of the ethyl ester).
The developed chromatographic methods should be capable of separating these potential impurities from the main compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers and drug development professionals can confidently assess the identity, purity, and stability of this critical chemical intermediate. The emphasis on the scientific rationale behind the experimental choices empowers users to adapt and troubleshoot these methods as needed, ensuring the highest standards of scientific integrity and quality control.
References
- 1. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your synthesis and achieve higher yields.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary and most efficient synthesis route involves the condensation of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCEA).
Issue 1: Low or No Product Yield
Possible Cause 1: Ineffective Reaction Conditions
The reaction between methylhydrazine and EMCEA is sensitive to temperature and solvent conditions. An incorrect reaction setup can lead to incomplete conversion or the formation of side products.
-
Solution:
-
Temperature Control: The initial addition of methylhydrazine to EMCEA is an exothermic reaction. It is crucial to maintain a low temperature (20-30°C) during this step to prevent the formation of byproducts. A cooling bath (e.g., chilled brine) is recommended.[1]
-
Solvent Choice: Toluene is an effective solvent for this reaction as it allows for azeotropic removal of ethanol and water during the reflux step, driving the reaction to completion.[1] While other solvents like ethanol or acetic acid can be used, they may require longer reaction times or lead to lower yields.[2][3]
-
Refluxing: After the initial addition, the reaction mixture should be heated to reflux for at least 2 hours to ensure complete cyclization.[1]
-
Possible Cause 2: Poor Quality of Starting Materials
The purity of methylhydrazine and EMCEA is critical for a successful reaction.
-
Solution:
-
Methylhydrazine: Use a fresh, high-purity solution of methylhydrazine. An aqueous solution (e.g., 40%) is commonly used and is generally safer and easier to handle than anhydrous methylhydrazine.[1]
-
EMCEA: Ensure that the ethyl (ethoxymethylene)cyanoacetate is of high purity and has not degraded. It is advisable to check its purity by techniques like NMR or GC before use.
-
Possible Cause 3: Inefficient Work-up and Isolation
The product may be lost during the work-up and purification steps if not performed correctly.
-
Solution:
-
Cooling and Filtration: After reflux, cool the reaction mixture significantly (e.g., to 9-10°C) to maximize the precipitation of the product before filtration.[1]
-
Washing: Wash the filtered product with a cold, non-polar solvent (like cold toluene or hexane) to remove any remaining starting materials or non-polar impurities.
-
Issue 2: Formation of Impurities or Side Products
Possible Cause 1: Isomer Formation
The reaction between a substituted hydrazine and an unsymmetrical B-dicarbonyl equivalent can potentially lead to the formation of regioisomers.
-
Solution:
-
Reaction Control: Fortunately, the reaction between methylhydrazine and EMCEA is highly regioselective, typically yielding the desired 5-amino-1-methyl-1H-pyrazole-4-carboxylate as the major product. Following a well-controlled protocol, such as the one described below, will minimize the formation of the other isomer.
-
Purification: If isomeric impurities are detected, they can often be removed by recrystallization. A common solvent for recrystallization is ethanol.[3]
-
Possible Cause 2: Unreacted Starting Materials
Incomplete reaction can leave unreacted methylhydrazine or EMCEA in the final product.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Stoichiometry: Use a slight excess of one of the reactants (typically the more volatile one) to drive the reaction to completion, but be mindful that this may complicate purification. A 1:1 molar ratio is generally recommended as a starting point.
-
Issue 3: Difficulty in Product Purification
Possible Cause: Oily Product or Difficulty in Crystallization
The crude product may sometimes be an oil or may be difficult to crystallize, indicating the presence of impurities.
-
Solution:
-
Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. Ethanol is a good first choice.[3] If the product is still oily, consider using a solvent/anti-solvent system (e.g., dissolving the product in a small amount of a good solvent like ethanol or ethyl acetate and then slowly adding a poor solvent like hexane or water until turbidity is observed, followed by cooling).
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel can be an effective method for purification. A gradient of hexane/ethyl acetate is a typical eluent system for this type of compound.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The reaction is a classic example of the Knorr pyrazole synthesis. It proceeds through an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of EMCEA, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.
Q2: Can I use a different hydrazine derivative?
Yes, this synthesis is versatile and can be adapted for other hydrazine derivatives, such as phenylhydrazine or substituted phenylhydrazines, to produce a variety of N-substituted pyrazoles.[3][4] However, the reaction conditions may need to be optimized for each specific hydrazine.
Q3: Is it possible to scale up this synthesis?
Yes, the synthesis described in the patent (CN105646357A) is designed for industrial-scale production.[1] When scaling up, it is crucial to ensure efficient heat transfer to control the initial exothermic reaction and to have adequate stirring to maintain a homogeneous mixture.
Q4: What are the safety precautions for this reaction?
-
Methylhydrazine: Methylhydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Toluene: Toluene is a flammable and volatile solvent. Ensure that the reaction is carried out away from ignition sources.
-
General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting the experiment.
Q5: How can I confirm the identity and purity of my final product?
The structure and purity of the synthesized this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the amino (N-H) and ester (C=O) groups.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
III. Detailed Experimental Protocol
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (EMCEA)
-
40% aqueous solution of methylhydrazine
-
Toluene
-
Chilled brine or an ice bath
Procedure:
-
In a reactor equipped with a stirrer, dropping funnel, and a condenser, add ethyl (ethoxymethylene)cyanoacetate.
-
Add toluene to dissolve the EMCEA with stirring.
-
Prepare a cooling bath (chilled brine) around the reactor and cool the solution to 20-25°C.
-
Slowly add the 40% methylhydrazine solution dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 22-30°C.
-
After the addition is complete, continue stirring the mixture at this temperature for 1-3 hours.
-
Remove the cooling bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 2 hours.
-
After the reflux period, cool the reaction mixture to 9-10°C.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Dry the filtered product to obtain this compound.
IV. Visualization and Data
Reaction Parameters Comparison
| Parameter | Method 1[1] | Method 2[3] | Method 3[2] |
| Hydrazine | 40% aq. Methylhydrazine | Phenylhydrazine | 2-Hydrazinopyridine |
| Solvent | Toluene | Ethanol | Acetic Acid/Water |
| Temperature | 22-30°C (addition), then reflux | Reflux | Steam bath (approx. 100°C) |
| Reaction Time | 1-3h (initial), 2h (reflux) | 14 hours (total reflux) | 16 hours |
| Yield | High (not quantified in abstract) | 44% | Not specified |
Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
V. References
-
Elgazwy, A. S. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. --INVALID-LINK--
-
Wen, L. R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312. --INVALID-LINK--
-
Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 17(2), 231-237. --INVALID-LINK--
-
CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016). Google Patents. --INVALID-LINK--
-
Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem. --INVALID-LINK--
-
Ren, W. X., et al. (2007). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4783. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Elgazwy, A. S. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. --INVALID-LINK--
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2017). Modern Chemistry, 5(2), 15. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(21), 7560. --INVALID-LINK--
-
Gomaa, A., & Ali, M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1196-1214. --INVALID-LINK--
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). --INVALID-LINK--
-
Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2416-2426. --INVALID-LINK--
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. --INVALID-LINK--
-
ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA. --INVALID-LINK--
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. --INVALID-LINK--
-
Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecular Diversity, 15(1), 107-133. --INVALID-LINK--
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2014). International Journal of Organic Chemistry, 4(4), 275-283. --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(30), 20959-20969. --INVALID-LINK--
References
- 1. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Common side products in the synthesis of 5-aminopyrazoles
A Guide to Troubleshooting Common Side Products and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for 5-Aminopyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these critical heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes. This center is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific, practical challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when synthesizing 5-aminopyrazoles?
The synthesis of 5-aminopyrazoles, most commonly via the condensation of a β-ketonitrile with a hydrazine derivative, is a robust reaction but is often accompanied by the formation of specific impurities.[1][2][3] Awareness of these potential side products is the first step in developing a high-yielding and clean reaction.
The primary side products are summarized in the table below:
| Side Product | Common Cause | Key Identifying Features |
| 3-Aminopyrazole Regioisomer | Use of unsymmetrical hydrazines; reaction conditions (kinetic vs. thermodynamic control).[4][5] | Different chemical shifts in ¹H and ¹³C NMR spectra compared to the 5-amino isomer; often difficult to separate by standard column chromatography.[6] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient heating, incorrect stoichiometry, or low reactant purity.[7][8] | Presence of characteristic signals for the β-ketonitrile (e.g., ketone carbonyl, nitrile stretch in IR) and hydrazine in analytical data. |
| Dimeric or Polymeric Impurities | Side reactions, particularly under oxidative conditions or with highly reactive starting materials.[9] | Higher molecular weight peaks in mass spectrometry; often present as insoluble or baseline material on TLC. |
| Nitrile Hydrolysis Products | Presence of water and strong acid or base, especially at elevated temperatures.[10] | Formation of corresponding amides or carboxylic acids, detectable by MS and changes in polarity. |
| Hydrazone Intermediate | Incomplete cyclization of the initially formed hydrazone.[1][2] | Can be detected by NMR and MS; cyclization is often promoted by heat or acid/base catalysis.[1] |
Q2: I'm consistently getting a mixture of 3- and 5-aminopyrazole isomers. How can I control the regioselectivity?
This is the most frequent challenge in aminopyrazole synthesis. The formation of the 3-amino versus the 5-amino isomer is a classic example of kinetic versus thermodynamic control.[4] Understanding the mechanism is key to manipulating the outcome.
The Underlying Mechanism: The reaction proceeds through a Michael-type addition of the hydrazine to the β-ketonitrile, followed by cyclization. With an unsymmetrical hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities and steric environments.
-
Kinetic Control (Favors 3-Aminopyrazole): At lower temperatures and under basic conditions, the reaction is typically under kinetic control. The more nucleophilic, more substituted nitrogen of an alkylhydrazine attacks the β-carbon of the ketonitrile. This intermediate then rapidly cyclizes, "trapping" the product as the 3-aminopyrazole.[4][5]
-
Thermodynamic Control (Favors 5-Aminopyrazole): At higher temperatures and under neutral or acidic conditions, the initial Michael addition becomes reversible. This allows the intermediates to equilibrate. The thermodynamically more stable intermediate, which leads to the 5-aminopyrazole, eventually predominates.[4] This isomer is often favored due to reduced steric hindrance.
The following diagram illustrates this pivotal choice point in the reaction pathway:
Caption: Kinetic vs. Thermodynamic control in aminopyrazole synthesis.
Practical Recommendations:
-
To favor the 5-aminopyrazole (Thermodynamic Product):
-
To favor the 3-aminopyrazole (Kinetic Product):
Q3: My reaction mixture turns dark, and I'm getting a lot of insoluble material. What's happening?
Dark coloration and the formation of insoluble materials often point to dimerization or polymerization side reactions. 5-aminopyrazoles can be susceptible to oxidative coupling, especially in the presence of certain metal catalysts or air at high temperatures.[9]
Possible Causes and Solutions:
-
Oxidative Dimerization: The C-H and N-H bonds on the pyrazole ring can undergo oxidative coupling to form C-C, C-N, or N-N linked dimers.[9]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Ensure your solvents are degassed.
-
-
Starting Material Decomposition: Some β-ketonitriles or hydrazine derivatives can be unstable at high temperatures for prolonged periods.
-
Solution: Monitor the reaction by TLC to avoid unnecessarily long heating times.[7] Consider if a lower reaction temperature for a longer duration could be effective.
-
-
Purity of Reagents: Impurities in the starting materials can sometimes catalyze decomposition or polymerization.[7]
-
Solution: Ensure the purity of your β-ketonitrile and hydrazine.[7] Recrystallize or distill starting materials if their purity is questionable.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Caption: Troubleshooting workflow for low reaction yield.
Symptom: Poor Yield and Significant Amount of Unreacted Starting Material
-
Potential Cause 1: Purity of Reactants. Impurities in either the β-ketonitrile or the hydrazine can significantly hinder the reaction.[7]
-
Action: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify them by recrystallization, distillation, or column chromatography.[7]
-
-
Potential Cause 2: Reaction Conditions. The reaction may not have reached completion due to insufficient time or temperature.[7]
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
-
Potential Cause 3: Nitrile Hydrolysis. If your conditions are aqueous and strongly acidic or basic, the nitrile group of your starting material may be hydrolyzing to an amide or carboxylic acid, rendering it inactive for cyclization.[10][11]
-
Action: Ensure anhydrous conditions if possible. If aqueous conditions are necessary, use milder pH ranges and the lowest effective temperature to minimize hydrolysis.
-
Symptom: Product is a mixture of regioisomers that are difficult to separate.
-
Potential Cause: Inappropriate Reaction Conditions for Desired Isomer. As discussed in the FAQ, the reaction conditions dictate the isomeric ratio.
-
Action: Re-evaluate your reaction setup based on the principles of kinetic vs. thermodynamic control. For the 5-amino isomer, ensure you are using higher temperatures and neutral/acidic conditions.[4]
-
-
Potential Cause: Ineffective Purification Method. Aminopyrazole isomers can have very similar polarities, making separation by standard silica gel chromatography challenging.[6]
-
Action:
-
TLC Screening: Systematically screen different eluent systems to maximize the difference in Rf values between the two isomers.[12]
-
Derivative Formation: In some cases, it may be easier to separate the isomers after derivatization (e.g., N-acylation or N-sulfonylation), followed by removal of the protecting group.
-
Crystallization: Attempt fractional crystallization from various solvents, as the isomers may have different solubilities.
-
-
Key Experimental Protocols
Protocol 1: General Procedure for the Thermodynamically Controlled Synthesis of a 5-Aminopyrazole
This protocol is designed to favor the formation of the 5-amino isomer.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketonitrile (1.0 eq).
-
Solvent: Add a suitable solvent such as ethanol or glacial acetic acid (approx. 5-10 mL per gram of β-ketonitrile).
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a mild base like sodium acetate.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC (a typical eluent system is ethyl acetate/hexane). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product crystallizes, it can be collected by filtration.[13] Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.[12][14]
Protocol 2: Analytical Characterization to Differentiate 3- and 5-Aminopyrazole Isomers
Unambiguous identification of your product is critical. NMR spectroscopy is the most powerful tool for this purpose.
-
¹H NMR Spectroscopy: The chemical shift of the pyrazole ring proton (at C4) is a key diagnostic handle. The electronic environment of this proton differs significantly between the two isomers. It is often possible to distinguish between the 3- and 5-amino isomers by comparing the measured chemical shifts with calculated values or by analyzing the shifts after derivatization (e.g., N-tosylation).[15]
-
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be different.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: For N-substituted pyrazoles, NOE experiments can reveal through-space proximity between the N-substituent and protons on the pyrazole ring, helping to confirm the substitution pattern.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. galchimia.com [galchimia.com]
- 9. mdpi.com [mdpi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives† | Semantic Scholar [semanticscholar.org]
Storage and stability issues of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Introduction
Welcome to the technical support guide for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS RN: 31037-02-2). This document is designed for researchers, scientists, and professionals in drug development who utilize this important heterocyclic intermediate. As a substituted aminopyrazole, this compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[1] Proper handling, storage, and awareness of its stability are critical for ensuring experimental success and reproducibility. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Properties and Initial Handling
Question 1: What are the fundamental physical and chemical properties of this compound?
Answer: this compound is typically supplied as a yellow crystalline powder.[2] Understanding its core properties is the first step to successful handling and application. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31037-02-2 | |
| Molecular Formula | C₇H₁₁N₃O₂ | [3] |
| Molecular Weight | 169.18 g/mol | |
| Appearance | Crystals or Crystalline Powder, Yellow | [2] |
| Melting Point | 96-100 °C | |
| Solubility | Soluble in Methanol | [2] |
| Maximum UV Absorbance (λmax) | 257 nm (in Ethanol) | [2] |
Expert Insight: The melting point range of 96-100 °C is a critical purity indicator. A broader or depressed melting range often suggests the presence of impurities or residual solvent. Upon receiving a new batch, verifying the appearance and, if possible, the melting point is a quick and effective quality control measure.
Question 2: What personal protective equipment (PPE) is required when handling this compound?
Answer: This compound is classified as an irritant and is harmful if swallowed.[2] Adherence to strict safety protocols is mandatory.
-
Eye/Face Protection: Always wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If significant dust is generated, a dust mask (e.g., N95) is recommended.
Causality: The primary hazards are associated with the compound's potential to irritate the eyes, skin, and respiratory system.[2] The amino group and the heterocyclic nature of the molecule can interact with biological tissues, necessitating these precautions.
Section 2: Storage and Stability
Question 3: What are the ideal long-term storage conditions for this compound?
Answer: The recommended storage condition is at room temperature, in a dry, dark place, and under an inert atmosphere (e.g., Argon or Nitrogen).[2] This compound is known to be hygroscopic (readily absorbs moisture from the air) and can be sensitive to light and oxygen.
Workflow for Receiving and Storing the Compound: The following diagram outlines the best practices from the moment you receive the compound.
Caption: Workflow for handling and storage upon receipt.
Question 4: I've noticed my compound has turned brownish over time. What causes this, and is it still usable?
Answer: A color change from yellow to brownish or tan is a common indicator of degradation. The most likely cause is oxidation .
Mechanism: The 5-amino group on the pyrazole ring is an electron-donating group, making the ring system susceptible to oxidation.[4] This can be initiated by atmospheric oxygen and is often accelerated by exposure to light or trace metal impurities. The oxidation process can lead to the formation of colored oligomeric or polymeric byproducts.
Is it usable? This depends on the extent of degradation and the sensitivity of your experiment.
-
For non-critical applications: If the color change is minor, the material might still be suitable. However, you should anticipate a lower effective concentration of the active compound.
-
For sensitive applications (e.g., drug discovery, kinetic studies): It is strongly recommended to use a fresh, pure sample. Using degraded material can lead to inconsistent results, formation of unwanted side products in subsequent reactions, and inaccurate biological data.
Validation Protocol: To assess the purity of a discolored sample, you can perform a simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available). The appearance of new spots or significant tailing indicates the presence of impurities.
Question 5: The compound is listed as "hygroscopic." How does moisture affect it, and what are the best practices for handling?
Answer: Hygroscopicity means the compound readily absorbs water from the atmosphere.[2] The presence of polar functional groups like the amino (-NH₂) and ester (-COOEt) groups, along with the nitrogen atoms in the pyrazole ring, facilitates the formation of hydrogen bonds with water molecules.[5]
Consequences of Water Absorption:
-
Inaccurate Weighing: Absorbed water adds to the measured mass, leading to lower-than-expected molar concentrations when preparing solutions.
-
Potential for Hydrolysis: In the presence of acid or base catalysts, or upon heating, the ethyl ester group can be susceptible to hydrolysis, converting it to the corresponding carboxylic acid.
-
Physical Changes: The powder may become clumpy or sticky, making it difficult to handle.
Best Practices for Handling:
-
Minimize Exposure: Only open the container in a low-humidity environment (e.g., a glove box or under a stream of dry inert gas).
-
Quick Dispensing: Weigh out the required amount of material as quickly as possible and securely reseal the main container immediately.
-
Use a Desiccator: Store the primary container within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to maintain a dry environment.
Section 3: Solution Preparation and Stability
Question 6: What solvents are recommended for dissolving this compound, and are there any I should avoid?
Answer: The compound is reported to be soluble in methanol .[2] Other polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are also likely to be effective.
Solvents to Use with Caution or Avoid:
-
Water: Solubility in pure water is expected to be low. Avoid aqueous solutions if long-term stability is required, due to the risk of ester hydrolysis.[6]
-
Protic Acids (Strong): Strong acidic conditions can protonate the amino group and potentially catalyze the hydrolysis of the ester.
-
Strong Bases: Strong bases (e.g., NaOH, KOH) will readily hydrolyze the ethyl ester to a carboxylate salt.[7] This is a key consideration if the ester functionality is required for a subsequent reaction.
Expert Insight: When preparing stock solutions for biological screening, DMSO is a common choice. Prepare concentrated stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Question 7: How stable is the compound once it's in solution? How should I store solutions?
Answer: Solution stability is highly dependent on the solvent, concentration, and storage conditions (temperature, light).
-
In Anhydrous Organic Solvents (e.g., DMSO, Methanol): Solutions are expected to be reasonably stable for short-term storage. For long-term storage, it is best to keep them at -20°C or colder and protected from light.
-
In Protic or Aqueous Solvents: Stability is reduced. Hydrolysis of the ester is a primary concern, and the presence of dissolved oxygen can accelerate oxidative degradation.
Troubleshooting Guide: Unstable Solutions
| Observation | Potential Cause | Recommended Action |
| Precipitate forms upon freezing/thawing | Compound has limited solubility at lower temperatures. | Warm the solution gently (e.g., 37°C) and vortex to redissolve before use. Consider preparing a less concentrated stock. |
| Solution color changes over time | Oxidative degradation. | Prepare fresh solutions before use. Store stock solutions under an inert gas (argon/nitrogen) if high stability is required. |
| Loss of activity in biological assays | Chemical degradation (e.g., hydrolysis, oxidation). | Confirm compound integrity via LC-MS or HPLC. Prepare fresh solutions from solid material for critical experiments. |
Section 4: Purity and Degradation Analysis
Question 8: How can I verify the purity of my sample and check for degradation?
Answer: Several analytical techniques can be used to assess the purity and stability of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The data for a related compound shows characteristic shifts for the pyrazole ring protons and the ethyl ester group.[8] Degradation would likely result in the appearance of new, unexplained peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent method for detecting the parent compound and any degradation products. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 170.1.
-
Melting Point Analysis: As mentioned, a sharp melting point within the specified range (96-100 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A quick and inexpensive way to check for gross impurities. A pure compound should ideally show a single spot.
Potential Degradation Pathways: The diagram below illustrates the two most probable degradation pathways under improper storage or handling conditions.
Caption: Potential degradation pathways for the compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the challenges of transitioning this vital synthesis from the laboratory bench to larger-scale production.
Introduction to the Synthesis
The synthesis of this compound is a key process in the manufacturing of various pharmaceutical intermediates. A common and efficient method involves the cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and a methylhydrazine solution. While the reaction appears straightforward on a small scale, scaling up production presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and safety protocols.
This guide provides a comprehensive overview of the synthetic process, potential pitfalls, and practical solutions to ensure a safe, efficient, and scalable production of high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely adopted method is the reaction of ethyl (ethoxymethylene)cyanoacetate with a 40% aqueous solution of methylhydrazine, often using toluene as a solvent. This method is favored for its relatively simple procedure, high yield, and the availability of starting materials.[1]
Q2: What are the primary safety concerns when working with methylhydrazine?
A2: Methylhydrazine is a highly toxic and flammable substance that requires strict safety protocols.[2][3] Key hazards include:
-
Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[2]
-
Flammability: It is a flammable liquid with a low flash point and may ignite spontaneously in air.[2]
-
Reactivity: It can react violently with oxidizing agents and certain metals.
Always handle methylhydrazine in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have emergency quenching procedures in place.
Q3: What are the expected yield and purity of the final product?
A3: With proper control of reaction parameters, yields can be high, often exceeding 90%. The purity of the crude product can vary, but after appropriate purification steps like recrystallization, a purity of >98% is achievable.
Q4: Can other solvents be used for this reaction?
A4: While toluene is a common choice, other solvents like ethanol or methanol can also be used.[4] The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the impurity profile. A solvent screen is recommended during process development to identify the optimal solvent for your specific scale and equipment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product. | Ensure the quality of starting materials. Methylhydrazine can degrade over time. Avoid excessive heating, as this can lead to decomposition. | |
| Formation of side products. | Analyze the reaction mixture for the presence of impurities. Adjusting the rate of addition of methylhydrazine or the reaction temperature can minimize side reactions. | |
| Poor Product Purity (Presence of Impurities) | Formation of the regioisomer (Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate). | The formation of the 3-amino isomer is a common side reaction. Control of reaction temperature is crucial for regioselectivity. Lower temperatures generally favor the formation of the desired 5-amino isomer. HPLC and NMR can be used to quantify the isomeric ratio.[5][6] |
| Unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of methylhydrazine may be required to drive the reaction to completion, but a large excess can lead to purification challenges. | |
| Formation of colored impurities. | Colored byproducts can arise from the degradation of methylhydrazine or side reactions at elevated temperatures. Maintain strict temperature control and ensure an inert atmosphere if necessary. Purification by activated carbon treatment or recrystallization can remove colored impurities. | |
| Exothermic Reaction Leading to Loss of Control | Rapid addition of methylhydrazine. | The reaction is exothermic, and rapid addition of methylhydrazine can lead to a dangerous temperature spike.[7][8] Use a syringe pump or a dropping funnel for slow, controlled addition of methylhydrazine. |
| Inadequate cooling. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. Monitor the internal temperature closely throughout the addition process. For larger scale reactions, consider a jacketed reactor with a reliable cooling system. | |
| Difficulty in Product Isolation and Purification | Product oiling out during crystallization. | This can occur if the cooling rate is too fast or if the solvent system is not optimal. Experiment with different solvent mixtures and cooling profiles for recrystallization. |
| Fine crystals that are difficult to filter. | Adjust the crystallization conditions to promote the growth of larger crystals. This can be achieved by slower cooling or by adding an anti-solvent. |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Safety First: This procedure must be performed in a certified fume hood. All personnel must wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles. An emergency shower and eyewash station must be readily accessible. A quench solution for methylhydrazine (e.g., a solution of a weak acid like acetic acid in a large volume of water) should be prepared and readily available.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
40% Methylhydrazine in water (1.1 eq)
-
Toluene (10 volumes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl (ethoxymethylene)cyanoacetate and toluene.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add the 40% methylhydrazine solution dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Key Considerations for Scale-Up
Scaling up this synthesis requires careful attention to several critical parameters:
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to manage the exotherm.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and an increase in side product formation. The impeller design and stirring speed should be optimized to ensure homogeneity.[7]
-
Reagent Addition: The rate of methylhydrazine addition is a critical process parameter. A slower addition rate may be necessary at a larger scale to maintain temperature control.
-
Safety: A thorough process safety review, including a Hazard and Operability (HAZOP) study, is crucial before attempting a large-scale synthesis. This should include planning for potential thermal runaway scenarios.
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to avoid impurities in Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reactions
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially relevant synthesis is the condensation reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate (ethoxymethylenecyanoacetate).[1][2][3] This reaction proceeds through a nucleophilic attack, cyclization, and subsequent elimination to form the stable aromatic pyrazole ring.[4][5]
Caption: General synthesis pathway for the target molecule.
Q2: What are the most common impurities I should expect in this reaction?
Impurities can arise from several sources, including side reactions, unreacted starting materials, and subsequent degradation. The most critical impurities are:
-
Regioisomeric Impurity: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This is often the most challenging impurity to separate due to its similar physical properties to the desired product.
-
Unreacted Starting Materials: Residual ethyl 2-cyano-3-ethoxyacrylate or methylhydrazine.
-
Hydrolysis Products: Saponification of the ethyl ester to the corresponding carboxylic acid if water is present, especially under non-neutral pH.
-
Hydrazine-related Byproducts: Methylhydrazine can undergo side reactions, sometimes leading to colored impurities that give the crude product a yellow or red tint.[6]
Troubleshooting Guide: Impurity Formation & Control
Q3: My analysis shows a significant amount of the regioisomeric impurity. Why is this happening and how can I prevent it?
Causality: The formation of regioisomers is a classic challenge in pyrazole synthesis when using a substituted, unsymmetrical hydrazine like methylhydrazine.[7][8] Methylhydrazine has two non-equivalent nitrogen atoms: the N1 nitrogen (substituted with a methyl group) and the N2 nitrogen (the terminal -NH2). The initial nucleophilic attack on ethyl 2-cyano-3-ethoxyacrylate can occur from either nitrogen atom, leading to two different cyclized products.
-
Desired Pathway: Attack by the more nucleophilic and less sterically hindered terminal -NH2 group leads to the desired 5-amino product.
-
Impurity Pathway: Attack by the methyl-substituted nitrogen leads to the undesired regioisomer.
Caption: Competing pathways leading to regioisomer formation.
Solutions & Optimization:
Controlling regioselectivity hinges on exploiting the subtle electronic and steric differences between the two nitrogen atoms.[8]
-
Solvent Choice: The polarity and protic nature of the solvent can dramatically influence which nitrogen is more nucleophilic. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) instead of standard ethanol has been shown to significantly increase regioselectivity in some pyrazole formations by modulating the hydrazine's reactivity.[7][9]
-
Temperature Control: Add the methylhydrazine solution slowly at a controlled temperature (e.g., 20-30°C) as described in process patents.[1] This prevents temperature spikes that can reduce selectivity and lead to side reactions.
-
pH Control: While typically run under neutral or slightly basic conditions, acidic conditions can protonate the hydrazines differently, altering the regiochemical outcome.[8] Careful, buffered pH control can be a powerful tool, though it requires careful optimization.
| Parameter | Standard Condition (Ethanol) | Optimized Condition (for higher selectivity) | Rationale |
| Solvent | Ethanol, Toluene[1] | 2,2,2-Trifluoroethanol (TFE) | Fluorinated alcohols can alter the relative nucleophilicity of the hydrazine nitrogens, favoring one reaction pathway.[7][9] |
| Temperature | Reflux | Slow addition at 20-30°C, then reflux | Minimizes side reactions and improves kinetic control over thermodynamic control.[1] |
| pH | Neutral / Self-regulated | Buffered (e.g., with Acetic Acid) | Protonation state of the hydrazine nitrogens is altered, influencing the site of attack.[2][8] |
Q4: My reaction yield is low and the crude product is a dark oil instead of a solid. What's going wrong?
Causality: Low yields and discoloration often point to incomplete reactions, degradation of starting materials, or competing side reactions.[10] Hydrazine reagents, in particular, can be unstable and prone to oxidation, which forms colored impurities.[6]
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Optimization:
-
Starting Material Quality: Use a fresh, high-quality source of methylhydrazine. Hydrazine solutions can degrade over time. Ensure your ethyl 2-cyano-3-ethoxyacrylate is pure, as impurities here will carry through to the product.
-
Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials will indicate completion. An incomplete reaction is a common cause of low yield.
-
Work-up and Isolation: Ensure the product properly precipitates from the reaction mixture upon cooling. A Chinese patent suggests cooling to 9-10°C before filtration to maximize the recovery of the solid product.[1] If the product remains oily, it is heavily impure. In this case, solvent evaporation followed by column chromatography is necessary.
Protocols for Analysis and Purification
Q5: How can I effectively monitor the reaction and characterize the final product?
-
Thin-Layer Chromatography (TLC): Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 ratio) to monitor the consumption of the starting materials and the formation of the product spot. This is the quickest way to gauge reaction completion.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The desired product will have a characteristic singlet for the pyrazole C-H proton, along with signals for the ethyl ester and N-methyl groups. The presence of a second set of similar peaks indicates the regioisomeric impurity.[12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₇H₁₁N₃O₂; MW: 169.18 g/mol ) and can help identify byproducts.[14]
Q6: What is a reliable method for purifying the crude product?
Recrystallization: This is the most effective method if the primary impurities are unreacted starting materials or colored byproducts.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid product in a minimum amount of a hot solvent. Ethanol is often a suitable choice.[12]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the crystals under vacuum to obtain the final, purified product.
Column Chromatography: If recrystallization fails to remove the regioisomeric impurity, column chromatography is necessary. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.
References
- 1. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. reddit.com [reddit.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 14. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Aminopyrazole Ester Characterization
Introduction
Welcome to the technical support center for resolving characterization issues with aminopyrazole esters. Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their unique electronic properties, potential for tautomerism, and multiple reactive sites, however, can present significant challenges during structural confirmation and purity assessment.[2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the characterization of these versatile compounds. It provides in-depth, field-proven insights and step-by-step protocols to ensure the scientific integrity of your results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
NMR is the cornerstone of structural elucidation, yet the spectra of aminopyrazole esters can be deceptively complex. Issues like signal broadening, unexpected chemical shifts, and isomeric ambiguity are common hurdles.
Q1: Why are the peaks for my aminopyrazole ester broad and poorly resolved in my ¹H NMR spectrum?
Causality & Explanation: Broad peaks in the NMR spectrum of an aminopyrazole derivative often stem from dynamic processes occurring on the NMR timescale.[3] Several factors can be at play:
-
Proton Exchange: The most common cause is the chemical exchange of the amine (-NH₂) and pyrazole N-H protons with each other or with trace amounts of water or acid in the NMR solvent.[4][5] This rapid exchange averages the magnetic environments, leading to signal broadening, sometimes to the point where the peak disappears into the baseline.[4]
-
Tautomerism: Unsubstituted or monosubstituted pyrazoles can exist as a mixture of tautomers in solution, leading to averaged signals or the presence of multiple species if the exchange is slow.[2]
-
Restricted Bond Rotation (Rotamers): If a bulky group is attached to the exocyclic amino group or the pyrazole nitrogen, rotation around the C-N or N-Aryl bond can be hindered. This can give rise to distinct species (rotamers) that are slowly interconverting, resulting in broad peaks or even a doubling of signals.
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can efficiently relax attached protons (N-H), causing their signals to broaden.[4]
-
Concentration Effects: At high concentrations, intermolecular hydrogen bonding and aggregation can occur, altering the chemical environment and leading to broader peaks.
Troubleshooting Protocol:
-
D₂O Exchange: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum.[3] Exchangeable protons (N-H and O-H) will be replaced by deuterium, causing their corresponding signals to disappear or significantly diminish. This is a definitive test to confirm if broadening is due to N-H protons.[3]
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 25°C, 50°C, 80°C). If the broadening is due to slow chemical exchange or the presence of rotamers, increasing the temperature will often cause the peaks to sharpen and coalesce into a single, averaged signal.[3]
-
Solvent Change: Rerun the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆).[3] DMSO-d₆ is a hydrogen bond acceptor and can slow down the exchange of N-H protons, often resulting in sharper signals. Benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.[6]
-
Acid/Base Treatment: If your deuterated chloroform contains trace acid, it can catalyze exchange.[5] Filtering the CDCl₃ through a small plug of basic alumina before preparing the sample can remove this acid. Conversely, adding a drop of trifluoroacetic acid (TFA) can protonate the molecule, halting the exchange by locking it into a single ammonium state, which may yield sharper peaks.[5]
-
Check Concentration: Prepare a more dilute sample to see if concentration effects are the cause. If the peaks sharpen upon dilution, aggregation was likely the issue.[3]
Caption: Decision tree for troubleshooting broad NMR signals.
Q2: I've synthesized an N-substituted aminopyrazole ester, but I'm unsure if I have the 3-amino or 5-amino isomer. How can I distinguish them?
Causality & Explanation: The alkylation or arylation of an unsymmetrically substituted pyrazole can lead to a mixture of N-1 and N-2 isomers, which in the case of aminopyrazoles, results in distinct 3-amino vs. 5-amino regioisomers.[1] Distinguishing these is critical and can be reliably achieved using 2D NMR techniques that probe long-range correlations between protons and carbons. The key is to find correlations from a proton with a known position to a carbon in the pyrazole ring.
Troubleshooting Protocol:
-
Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, and DEPT spectra. These will provide the fundamental chemical shifts.
-
Run a ¹H-¹³C HMBC Spectrum: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this problem. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.
-
Analysis Workflow:
-
Identify the Pyrazole C4-H: This is usually a sharp singlet in the ¹H NMR spectrum.
-
Look for HMBC Correlations from C4-H: In the HMBC spectrum, find the cross-peak for the C4-H proton. It will show correlations to the carbons it is 2 bonds away from: C3 and C5. This allows you to unambiguously identify the ¹³C signals for the C3 and C5 positions.
-
Identify Protons on the N-Substituent: Locate the proton signals for the substituent on the pyrazole nitrogen (e.g., the benzylic -CH₂- protons of an N-benzyl group).
-
Find the Key Correlation: Look for a 3-bond correlation from the N-substituent's protons to a pyrazole ring carbon (C3 or C5).
-
If you see a correlation from the N-substituent protons to the C5 signal (identified in the previous step), you have the 1,5-disubstituted isomer (a 5-aminopyrazole derivative).
-
If you see a correlation from the N-substituent protons to the C3 signal, you have the 1,3-disubstituted isomer (a 3-aminopyrazole derivative).
-
-
Caption: Using HMBC correlations to distinguish aminopyrazole isomers.
Section 2: Mass Spectrometry (MS) Challenges
Mass spectrometry is essential for confirming molecular weight and fragmentation patterns, but aminopyrazoles can exhibit problematic ionization behavior.
Q3: My aminopyrazole ester gives a very weak or no signal in ESI-MS. How can I improve ionization?
Causality & Explanation: Electrospray ionization (ESI) relies on the analyte's ability to form ions in solution, typically by accepting a proton ([M+H]⁺) in positive ion mode. The low ionization efficiency of some aminopyrazole esters can be attributed to:
-
Suboptimal pH: The pyrazole ring and the amino group have distinct pKa values. If the mobile phase pH is not acidic enough, the compound may not be sufficiently protonated to be detected efficiently.
-
Multiple Basic Sites: The molecule has several potential sites for protonation (N1, N2, exocyclic NH₂, ester carbonyl). Protonation might occur at a site that leads to instability or poor spray formation.
-
In-source Fragmentation: Some aminopyrazole esters are labile and can fragment in the ion source before they are even detected, leading to a weak molecular ion peak.[7]
-
Ion Suppression: Co-eluting impurities or matrix components from a complex sample can compete with your analyte for ionization, suppressing its signal.[8]
Troubleshooting Protocol:
-
Optimize Mobile Phase Additives:
-
Formic Acid: Start by adding 0.1% formic acid to the mobile phase. This is the most common and effective additive for promoting protonation in positive-ion ESI.[8]
-
Ammonium Acetate/Formate: If formic acid alone is insufficient, try adding a buffer like 5-10 mM ammonium acetate or ammonium formate. This can help stabilize the spray and promote the formation of adducts like [M+NH₄]⁺, which may be more stable than the [M+H]⁺ ion.
-
-
Adjust Ion Source Parameters:
-
Lower Source Temperature: High source temperatures can cause thermal degradation. Systematically lower the gas temperature and see if the molecular ion signal improves.
-
Reduce Fragmentation Voltage: Decrease the cone voltage or fragmentor voltage. These parameters control the energy applied to ions as they enter the mass spectrometer; high values can induce in-source fragmentation.[7][9]
-
-
Try a Different Ionization Technique:
-
Improve Sample Cleanup: Ensure your sample is as clean as possible. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components before LC-MS analysis.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Add 0.1% formic acid. | Promotes protonation to form [M+H]⁺.[7] |
| Ion Suppression | Improve sample cleanup (SPE). | Removes co-eluting species that compete for ionization.[8] |
| Source Temperature | Decrease in 25°C increments. | Reduces risk of thermal degradation of the analyte. |
| Fragmentor Voltage | Decrease in 10-20V increments. | Minimizes in-source fragmentation, preserving the molecular ion.[9] |
| Ionization Mode | Switch from ESI to APCI. | APCI can be more efficient for less polar compounds.[8] |
| Table 1: Summary of strategies to improve MS signal intensity. |
Section 3: Chromatography (HPLC) Problems
Achieving good peak shape and separation for aminopyrazole esters can be challenging due to their basic nature and potential for interactions with the stationary phase.
Q4: My compound shows severe peak tailing in reverse-phase HPLC. What is the cause and solution?
Causality & Explanation: Peak tailing for basic compounds like aminopyrazoles on standard C18 columns is almost always caused by secondary ionic interactions between the protonated amine/pyrazole and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing them to elute later, resulting in a tailed peak.
Troubleshooting Protocol:
-
Mobile Phase pH Control (Most Effective):
-
Low pH: Add an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.[10] At a low pH (2.5-3.5), the vast majority of surface silanol groups will be protonated (Si-OH), effectively "masking" them and preventing ionic interactions with the protonated basic analyte. This forces a single, clean reverse-phase interaction mechanism. TFA is often more effective than formic acid at eliminating tailing due to its ion-pairing properties.
-
High pH: Alternatively, use a high-pH stable column (e.g., hybrid silica or polymer-based) and a mobile phase with a pH > 9 (e.g., using ammonium hydroxide). At high pH, the aminopyrazole will be in its neutral form, eliminating the ionic interaction.
-
-
Use a Different Stationary Phase:
-
End-Capped Columns: Ensure you are using a high-quality, modern, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible free silanols.
-
Polar-Embedded Columns: Consider a column with a polar-embedded group (e.g., amide, carbamate). These have a hydrophilic layer that shields the silica surface and can provide alternative interactions, often improving peak shape for basic compounds.
-
-
Increase Ionic Strength: Adding a buffer (e.g., 20-50 mM ammonium formate) to the mobile phase can help. The buffer ions will compete with the analyte for interaction with the active silanol sites, reducing tailing.
Caption: Logic for resolving HPLC peak tailing of basic aminopyrazoles.
Section 4: Solid-State and Stability Issues
The final hurdles in characterization often involve the solid form of the compound, including its stability and potential for polymorphism.
Q5: My aminopyrazole ester seems to degrade over time, especially in solution. What is the likely degradation pathway and how can I assess stability?
Causality & Explanation: The ester functional group is the most common liability in aminopyrazole esters. The primary degradation pathway is hydrolysis , where the ester is cleaved to form the corresponding carboxylic acid and alcohol.[11] This reaction can be catalyzed by acid or, more commonly, base.[11] The rate of hydrolysis is dependent on pH, temperature, and the electronic properties of the substituents on the molecule.[12][13] Electron-withdrawing groups can make the ester carbonyl more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
Stability Assessment Protocol (Stability-Indicating Method): A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.
-
Develop a Robust HPLC Method: Use the principles from Q4 to develop an HPLC method that gives a sharp, well-resolved peak for the parent aminopyrazole ester and can separate it from potential degradants (like the carboxylic acid hydrolysis product).
-
Perform Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Esters are typically much less stable in basic conditions.[12]
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the compound (solid and in solution) to UV light according to ICH guidelines.
-
-
Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary, and analyze it by HPLC.
-
Evaluate Results:
-
Confirm that the parent peak decreases in area over time in one or more of the stress conditions.
-
Look for the appearance of new peaks. The primary peak to look for in acid/base conditions will be the more polar carboxylic acid, which will typically have a much shorter retention time in reverse-phase HPLC.
-
A successful stability-indicating method will show baseline separation between the parent peak and all major degradation product peaks.
-
Q6: I'm getting inconsistent melting points and analytical data for different batches of my compound. Could this be polymorphism?
Causality & Explanation: Yes, this is a classic sign of polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or arrangements.[14][15] These different forms, called polymorphs, have the same chemical composition but different crystal lattice structures.[16] This difference in structure can lead to significant variations in physicochemical properties, including:
-
Melting point
-
Solubility and dissolution rate
-
Stability
-
Hygroscopicity
-
Mechanical properties (e.g., compressibility)
For active pharmaceutical ingredients (APIs), controlling polymorphism is critical, as an unintended change in form can affect bioavailability and product performance.[14][17]
Initial Investigation Protocol:
-
Differential Scanning Calorimetry (DSC): This is a primary tool for investigating polymorphism. It measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will typically exhibit different melting points and may show solid-solid phase transitions at specific temperatures before melting.
-
Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" of a crystalline solid. Since polymorphs have different crystal structures, they will produce distinct diffraction patterns. If two batches show different PXRD patterns, you have definitively confirmed the presence of polymorphism.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is crucial for distinguishing between true polymorphs and solvates/hydrates. A solvate will show a distinct mass loss step corresponding to the loss of the solvent molecule before the compound melts or decomposes.
-
Hot-Stage Microscopy: This allows for visual observation of the sample as it is heated. You can directly observe melting, recrystallization into a different form, and other thermal events.
| Technique | Information Provided | Use in Polymorphism Screening |
| DSC | Melting point, enthalpy of fusion, phase transitions. | Quickly identifies different thermal behaviors between batches. |
| PXRD | Crystal lattice structure (fingerprint). | Definitive confirmation of different crystalline forms. |
| TGA | Mass loss vs. temperature. | Differentiates anhydrous polymorphs from solvates/hydrates. |
| Microscopy | Visual observation of thermal events. | Complements DSC data with visual evidence of transformations. |
| Table 2: Key techniques for investigating polymorphism. |
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 10. ijcpa.in [ijcpa.in]
- 11. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 15. Polymorphism – All About Drugs [allfordrugs.com]
- 16. scite.ai [scite.ai]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Building Blocks: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Focus
Introduction: The Ubiquitous Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore in a vast array of biologically active compounds have cemented its status as a "privileged scaffold." From blockbuster drugs to cutting-edge clinical candidates, the pyrazole motif is a recurring theme, underpinning the therapeutic efficacy of agents targeting a wide spectrum of diseases. The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and the establishment of key interactions with biological targets.
This guide provides a comprehensive comparison of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a highly versatile and commercially available building block, with other key pyrazole-based starting materials. We will delve into the nuances of their synthesis, reactivity, and application, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Featured Building Block: this compound
Structure and Key Chemical Features:
This compound (CAS No: 31037-02-2) is a polysubstituted pyrazole characterized by an amino group at the C5 position, a methyl group at the N1 position, and an ethyl carboxylate at the C4 position. This specific arrangement of functional groups imparts a unique reactivity profile, making it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are analogues of purines and are prevalent in kinase inhibitors.
Synthesis:
The synthesis of this compound is typically achieved through a well-established condensation reaction between a substituted hydrazine and a β-ketoester or its equivalent. A common and efficient method involves the reaction of methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
Sodium ethoxide (catalytic amount, for kinetic control if 3-amino isomer is desired)
Procedure:
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add methylhydrazine dropwise at room temperature.
-
For the thermodynamically favored 5-amino isomer, the reaction mixture is heated to reflux (approximately 70°C) for 2-10 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Note: The regioselectivity of this reaction can be controlled. Thermodynamic conditions (neutral, heating) favor the formation of the 5-amino isomer, while kinetic conditions (basic, low temperature) can favor the 3-amino isomer.[1]
Comparative Analysis: this compound vs. Other Key Pyrazole Building Blocks
The choice of a pyrazole building block is a critical decision in the design of a synthetic route. Here, we compare this compound with other commonly employed pyrazole precursors.
3-Amino-1H-pyrazole-4-carbonitrile Derivatives
These building blocks are characterized by an amino group at the C3 position and a nitrile group at the C4 position. They are valuable precursors for the synthesis of a different regioisomer of pyrazolo[1,5-a]pyrimidines compared to the 5-aminopyrazoles.
Synthesis and Accessibility: 3-Amino-1H-pyrazole-4-carbonitrile derivatives are also readily synthesized, often from the reaction of hydrazines with activated acrylonitriles.[1] The starting materials are generally commercially available and cost-effective.
Reactivity and Reaction Scope: The nitrile group offers a different reactivity profile compared to the ester group of our featured building block. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The position of the amino group at C3 leads to the formation of different fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds will lead to pyrazolo[1,5-a]pyrimidines with a substitution pattern distinct from that obtained with 5-aminopyrazoles.[2]
Application in Drug Discovery: 3-Aminopyrazole-4-carbonitriles are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents. The regiochemical outcome of their cyclization reactions is a key consideration in the design of target molecules.
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This building block introduces a phenyl group at the N1 position, which can significantly impact the physicochemical properties and biological activity of the final molecule.
Synthesis and Accessibility: The synthesis is analogous to other aminopyrazoles, typically involving the reaction of phenylhydrazine with a suitable three-carbon electrophile.[3] Phenylhydrazine is a common and readily available reagent.
Reactivity and Reaction Scope: The presence of the N1-phenyl group can influence the reactivity of the pyrazole ring through steric and electronic effects. It provides a site for further functionalization and can be crucial for establishing key interactions with biological targets, such as pi-stacking interactions.
Application in Drug Discovery: The N1-phenyl substituent is a common feature in many pyrazole-based drugs. For example, in the cannabinoid receptor antagonist SR141716A (Rimonabant), the N1-aryl group is critical for its activity.[4]
Other Substituted 5-Aminopyrazole-4-carboxylates
Variations in the ester group (e.g., methyl, tert-butyl) or the substituent at the N1 position (e.g., other alkyl or aryl groups) provide a diverse toolkit for medicinal chemists.
Synthesis and Accessibility: These derivatives can be synthesized by employing the corresponding substituted hydrazines or by modifying the ester group of a pre-existing pyrazole. The accessibility will depend on the commercial availability of the specific hydrazine.
Reactivity and Reaction Scope: The nature of the ester group can influence the rate of hydrolysis and other transformations. The N1-substituent has a profound impact on the overall properties of the molecule, including its solubility, lipophilicity, and metabolic stability.
Application in Drug Discovery: The ability to readily vary the N1-substituent is a key advantage in lead optimization, allowing for the systematic exploration of structure-activity relationships (SAR).
Data-Driven Comparison
To facilitate a direct comparison, the following tables summarize the key characteristics of these building blocks.
Table 1: Physicochemical Properties of Selected Pyrazole Building Blocks
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₇H₁₁N₃O₂ | 169.18 | 5-Amino, 4-Carboxylate, N1-Methyl |
| 3-Amino-1H-pyrazole-4-carbonitrile | C₄H₄N₄ | 108.10 | 3-Amino, 4-Nitrile |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 5-Amino, 4-Nitrile, N1-Phenyl |
Table 2: Comparison of Synthetic Routes to Key Pyrazole Building Blocks
| Building Block | Typical Starting Materials | General Reaction Conditions | Key Advantages |
| This compound | Methylhydrazine, Ethyl 2-cyano-3-ethoxyacrylate | Reflux in ethanol | High yield, good regioselectivity under thermodynamic control |
| 3-Amino-1H-pyrazole-4-carbonitrile | Hydrazine, Malononitrile derivatives | Varies, can be base-catalyzed | Access to different regioisomers |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Phenylhydrazine, Malononitrile derivatives | Similar to other aminopyrazoles | Introduces an N-aryl substituent |
Application Showcase: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a prominent class of compounds in drug discovery, with many approved drugs and clinical candidates belonging to this family. The synthesis of this scaffold is a prime example of the utility of 5-aminopyrazole building blocks.
General Reaction Scheme:
The most common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a 5-aminopyrazole-4-carboxamide with a one-carbon electrophile, or the reaction of a 5-aminopyrazole-4-carboxylate with a formamide equivalent followed by cyclization.
References
A Comparative Guide to the Biological Activity of N-Methyl vs. N-Phenyl Pyrazole Analogs
Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This distinction arises from its remarkable ability to serve as a structural foundation for compounds that interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[3][4] Pyrazole derivatives are integral components of numerous therapeutic agents, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and analgesic drugs.[5][6]
The biological profile of a pyrazole analog is profoundly influenced by the nature of the substituents attached to its core ring. Of particular importance is the substituent at the N1 position. The choice between a small alkyl group, such as a methyl (-CH₃), and a larger, aromatic group, like a phenyl (-C₆H₅), can dramatically alter the compound's physicochemical properties and, consequently, its interaction with biological systems. This guide provides a detailed, evidence-based comparison of the biological activities of N-methyl versus N-phenyl pyrazole analogs, synthesizing data from numerous studies to offer insights for researchers and drug development professionals. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for key biological assays.
The N1-Substituent: A Critical Determinant of Pharmacological Activity
The substituent at the N1 position of the pyrazole ring is a key modulator of a molecule's overall properties. The transition from an N-methyl to an N-phenyl group introduces significant changes:
-
Steric Bulk: A phenyl group is considerably larger than a methyl group. This increased steric hindrance can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing selectivity or, conversely, preventing an optimal interaction.
-
Lipophilicity: The aromatic phenyl ring increases the molecule's lipophilicity (fat-solubility) compared to the methyl group. This can affect crucial pharmacokinetic properties such as membrane permeability, distribution within the body, and metabolic stability.
-
Electronic Properties: The phenyl ring's π-system can engage in π-π stacking and other non-covalent interactions with biological targets. Furthermore, the phenyl ring itself can be substituted with various functional groups, allowing for fine-tuning of electronic properties and the introduction of additional interaction points—an avenue for optimization not available with a simple methyl group.[7]
These fundamental differences are the primary drivers behind the distinct biological activity profiles observed between these two classes of pyrazole analogs.
Caption: General synthesis of N-methyl and N-phenyl pyrazoles.
Biological Profile of N-Phenyl Pyrazole Analogs
N-phenyl pyrazole derivatives have been extensively investigated and are renowned for their broad and potent biological activities, particularly in oncology and infectious diseases. The presence of the N-phenyl group provides a versatile scaffold for further chemical modification, enabling optimization of potency and selectivity.
Anticancer Activity: This is one of the most prominent activities of N-phenyl pyrazoles.[8] They have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival. Recent studies have identified N-phenyl pyrazole derivatives that act as inhibitors of BCL2, a key anti-apoptotic protein, making them promising candidates for cancer therapy.[8][9] Furthermore, various analogs exhibit inhibitory activity against critical enzymes in signaling pathways, such as c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), and BRAFV600E, which are often dysregulated in cancer.[8]
Antimicrobial and Antioxidant Activities: Many N-phenyl pyrazole analogs demonstrate significant antibacterial and antifungal properties.[8][10] Their mechanism often involves disrupting microbial cellular processes. In addition to their antimicrobial effects, these compounds frequently exhibit potent antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS).[11][12] This dual activity is particularly valuable, as oxidative stress is often associated with both inflammation and the progression of diseases like cancer.[11]
Biological Profile of N-Methyl Pyrazole Analogs
While perhaps less explored in high-profile clinical applications compared to their N-phenyl counterparts, N-methyl pyrazole analogs possess a distinct and valuable range of biological activities. The smaller, less complex N-methyl group often leads to compounds with different physical properties and target specificities.
Anti-inflammatory and Cytotoxic Activities: N-methyl pyrazoles have shown significant potential as anti-inflammatory agents.[13] For example, a novel library of S-substituted-1,3,4-oxadiazoles bearing an N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety was evaluated for cytotoxic activity, with some compounds showing good efficacy against the MCF-7 breast cancer cell line.[13] Other synthesized N-methyl pyrazole derivatives have demonstrated potent anti-inflammatory and antimicrobial activities, with some compounds showing higher activity against specific bacterial strains than standard antibiotics like Ciprofloxacin.[14]
Neuroprotective and Herbicidal Activities: The applications of N-methyl pyrazoles extend beyond antimicrobial and anticancer activities. Certain derivatives have been evaluated for neuroprotective effects, showing an ability to mitigate N-methyl-D-aspartate (NMDA) receptor-mediated toxicity.[13] In the field of agrochemicals, N-methyl pyrazole derivatives have been successfully developed as potent herbicides, highlighting the structural versatility of this scaffold for diverse applications.[15]
Comparative Analysis: N-Methyl vs. N-Phenyl Substitution
A direct comparison reveals that the choice between an N-methyl and an N-phenyl substituent creates two families of compounds with overlapping yet distinct therapeutic potential.
Caption: Logical flow comparing activities of N-substituted pyrazoles.
Potency and Spectrum of Activity: The literature suggests that N-phenyl pyrazoles are more frequently associated with high-potency anticancer activity targeting specific, well-defined molecular pathways (e.g., kinases, BCL2).[8][16] The phenyl ring offers a platform for extensive structure-activity relationship (SAR) studies, where substitutions on the phenyl ring can be systematically varied to optimize binding and efficacy.[7] For instance, adding electron-donating groups to the N-phenyl ring has been shown to increase antiproliferative activity.[7] N-methyl analogs also exhibit cytotoxic effects but are reported across a broader range of applications, including neuroprotection and agriculture, suggesting they may interact with a different set of biological targets.[13][15]
Physicochemical and Pharmacokinetic Implications: The greater lipophilicity of the N-phenyl group can enhance cell membrane permeability but may also lead to challenges with solubility and metabolism. The smaller N-methyl group generally results in compounds with greater water solubility, which can be advantageous for drug formulation, but may have different metabolic profiles.
Quantitative Comparison of Biological Activities
| Biological Activity | Analog Type | Example Compound/Series | Quantitative Data | Source(s) |
| Anticancer | N-Phenyl | Analogs with Fluoro/Fluoromethyl benzamide pharmacophores | Effective against HepG2 liver cancer cell line | [8] |
| Anticancer | N-Methyl | S-substituted-1,3,4-oxadiazole bearing N-methyl pyrazole | IC₅₀: 15.54 µM (MCF-7 cells) | [13] |
| Antibacterial | N-Phenyl | N-phenylpyrazole derivatives | Exhibited good antibacterial activity | [8] |
| Antibacterial | N-Methyl | 2-((5-hydroxy-3-methyl...)(4-nitrophenyl)methyl)...(4) | MIC: 0.25 µg/mL (vs. S. epidermidis) | [14] |
| Antifungal | N-Phenyl | N-phenylpyrazole derivatives | Exhibited good antifungal activity | [8] |
| Antifungal | N-Methyl | 2-((5-hydroxy-3-methyl...)(phenyl)methyl)... (2) | MIC: 1 µg/mL (vs. A. niger) | [14] |
| Anti-inflammatory | N-Phenyl | Various derivatives | Inhibition of COX-2 and other inflammatory mediators | [8][17] |
| Anti-inflammatory | N-Methyl | 2-((5-hydroxy-3-methyl...)(4-nitrophenyl)methyl)... (4) | Better activity than standard drug Diclofenac sodium | [14] |
| Antioxidant | N-Phenyl | Naphthyl-phenyl-1H-pyrazole derivatives | Potent DPPH radical scavenging activity | [12] |
| Antioxidant | N-Methyl | Ethyl 3-Aryl-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)...(3a) | IC₅₀: 0.98 µmol/mL (DPPH assay) | [18] |
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data must be robust and self-validating. Below are detailed methodologies for key assays used in the characterization of pyrazole analogs.
Caption: Standard workflow for in vitro biological screening.
MTT Assay for Anticancer Activity (Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of chemical compounds.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 48 to 72 hours.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Broth Dilution Method for Antimicrobial Activity (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for approximately 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. The DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound compared to the control. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[18]
Conclusion and Future Directions
The comparative analysis of N-methyl and N-phenyl pyrazole analogs clearly demonstrates that the N1-substituent is a critical determinant of biological activity. N-phenyl pyrazoles stand out for their potent and highly tunable anticancer properties, largely due to the steric and electronic possibilities afforded by the phenyl ring.[7][8] In contrast, N-methyl pyrazoles, while also possessing valuable cytotoxic and anti-inflammatory activities, show a broader utility that extends into areas like neuroprotection and agrochemicals.[13][15]
For researchers in drug development, this guide underscores a key principle: the N-phenyl scaffold offers a rich platform for SAR-driven optimization against specific targets like kinases and protein-protein interactions. The N-methyl scaffold, however, should not be overlooked, as it can yield compounds with favorable pharmacokinetic properties and novel mechanisms of action. Future research should focus on expanding the library of N-methyl analogs and conducting head-to-head screening against the same biological targets as their N-phenyl counterparts to further elucidate the nuanced structure-activity relationships that govern the therapeutic potential of the versatile pyrazole core.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. academicstrive.com [academicstrive.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Bioactivity of Synthesized Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Bioactivity Validation
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a remarkable breadth of biological activities.[1][2] Derivatives of 5-aminopyrazole, in particular, are recognized as crucial starting materials for synthesizing compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Our focus here is on a specific synthesized molecule: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . The synthesis of a novel compound is a significant achievement, but it is only the first step. The critical subsequent phase is a rigorous, objective validation of its biological activity.
This guide provides a strategic framework for elucidating the bioactivity of this compound. We will move beyond a simple checklist of assays and instead focus on building a logical, evidence-based case for its potential therapeutic relevance. The experimental choices outlined below are grounded in the established activities of similar pyrazole structures and are designed to provide a clear, comparative assessment against established alternatives.
Strategic Selection of Bioassays: A Rationale-Driven Approach
Given the well-documented anticancer and antimicrobial properties of pyrazole derivatives, a logical starting point for our investigation is to assess the compound's performance in these two key areas.[2][3][4] This targeted approach allows for an efficient allocation of resources while maximizing the potential for discovering significant biological effects.
Our strategy is twofold:
-
Primary Screening (Cytotoxicity): Determine the compound's effect on cancer cell viability. This is a fundamental first step to identify any potential as an anticancer agent.
-
Secondary Screening (Antimicrobial Activity): Evaluate the compound's ability to inhibit the growth of pathogenic microorganisms. This opens a second major avenue for therapeutic application.
This dual-pronged strategy is illustrated in the workflow below:
Caption: High-level workflow for validating the bioactivity of the synthesized compound.
Comparative Experimental Design: Ensuring Trustworthy Data
To ensure the scientific validity of our findings, a robust comparative experimental design is essential. This involves benchmarking our synthesized compound against well-characterized alternatives.
-
For Anticancer Screening:
-
Test Compound: this compound.
-
Positive Control: Doxorubicin. A well-established chemotherapeutic agent with a known mechanism of action and potent cytotoxicity.[5]
-
Vehicle Control: Dimethyl sulfoxide (DMSO). The solvent used to dissolve the test compound, to ensure that the solvent itself has no effect on cell viability.
-
-
For Antimicrobial Screening:
-
Test Compound: this compound.
-
Positive Control: Ampicillin (for bacteria). A broad-spectrum antibiotic.
-
Negative Control: Sterile broth. To ensure the sterility of the medium and the absence of contamination.
-
The relationship between these components is crucial for a self-validating experiment:
Caption: Logical relationship of controls for a self-validating bioassay.
Detailed Experimental Protocols
The following protocols are standard, validated methods for in vitro screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Methodology:
-
Cell Culture:
-
Select a panel of human cancer cell lines, for example, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).[5]
-
Culture the cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and Doxorubicin in DMSO.
-
Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and the positive control.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Methodology:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound and Ampicillin.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with Ampicillin), a negative control (broth only), and a growth control (bacteria in broth).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Data Interpretation and Presentation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Bioactivity of this compound
| Compound | Bioassay | Target Organism/Cell Line | Result (IC50 / MIC in µM) |
| Test Compound | MTT Assay | MCF-7 (Breast Cancer) | [Hypothetical Value, e.g., 15.5] |
| Test Compound | MTT Assay | A549 (Lung Cancer) | [Hypothetical Value, e.g., 22.8] |
| Doxorubicin | MTT Assay | MCF-7 (Breast Cancer) | [Hypothetical Value, e.g., 0.8] |
| Doxorubicin | MTT Assay | A549 (Lung Cancer) | [Hypothetical Value, e.g., 1.2] |
| Test Compound | Broth Microdilution | S. aureus | [Hypothetical Value, e.g., 64] |
| Test Compound | Broth Microdilution | E. coli | [Hypothetical Value, e.g., >128] |
| Ampicillin | Broth Microdilution | S. aureus | [Hypothetical Value, e.g., 0.5] |
| Ampicillin | Broth Microdilution | E. coli | [Hypothetical Value, e.g., 8] |
Note: The values presented are hypothetical and for illustrative purposes only. Actual results will be determined experimentally.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial bioactivity validation of this compound. The proposed experiments will generate crucial data to determine if the compound exhibits promising anticancer or antimicrobial properties.
Based on the initial findings, further investigations could include:
-
Mechanism of Action Studies: If significant anticancer activity is observed, apoptosis assays (e.g., Annexin V/PI staining) could elucidate the mechanism of cell death.[5]
-
Expanded Screening: The compound could be tested against a broader panel of cancer cell lines or microbial strains, including drug-resistant variants.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound can help identify the chemical moieties responsible for its bioactivity.
By following a logical, comparative, and well-documented approach, researchers can effectively validate the bioactivity of novel synthesized compounds and pave the way for the development of new therapeutic agents.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Pyrazole Isomers for Researchers
For professionals in chemical research and drug development, the unambiguous identification of isomeric structures is a foundational requirement for advancing projects and ensuring regulatory compliance. Pyrazole and its isomers, common scaffolds in medicinal chemistry, present a classic analytical challenge due to their identical molecular formulas but distinct atomic arrangements.[1][2] This guide provides an in-depth comparison of the spectroscopic signatures of key pyrazole isomers, offering field-proven insights and experimental data to aid in their differentiation.
The primary isomers discussed in this guide are positional isomers of methyl-substituted pyrazoles: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. These compounds serve as excellent models for understanding how substituent placement on the pyrazole ring impacts their spectroscopic properties.
Visualizing the Isomers
The subtle yet critical differences in the atomic arrangement of these isomers dictate their unique spectroscopic fingerprints.
References
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are not merely a matter of quality control; they are fundamental to the safety, efficacy, and regulatory compliance of the final drug product.[1][2] Impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or compromise the stability of the active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical strategy is essential to ensure that the synthesized compound meets the stringent quality standards required in drug development.
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate techniques for their specific needs.
Chapter 1: The Foundation of Reliable Analysis: Method Validation and Orthogonality
Before comparing techniques, it is crucial to understand the framework that ensures analytical data is reliable and meaningful. Regulatory agencies, including the FDA, EMA, and ICH, mandate the validation of analytical methods to confirm their suitability for the intended purpose.[1][2][3] This documented process is the bedrock of trustworthy results.[4]
Key validation parameters for purity assessment include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Accuracy & Precision: Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
A core principle in robust purity analysis is orthogonality , which involves using methods that rely on different physicochemical principles.[6] For instance, assessing a compound purified by chromatography with a spectroscopic method provides a more comprehensive and reliable purity profile than using two different chromatographic methods alone.[6]
Chapter 2: Chromatographic Techniques: The Gold Standard for Quantitative Purity
Chromatography is the workhorse for purity determination, offering unparalleled separation capabilities for complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the premier choice for quantifying the purity of non-volatile, thermally stable compounds like our target molecule.[7] Its high precision and sensitivity make it ideal for detecting and quantifying process-related impurities and degradation products. The most common and effective approach is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
The causality for selecting an RP-HPLC method is clear: the pyrazole derivative possesses moderate polarity, making it well-suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase. The inclusion of an acid modifier (e.g., formic or trifluoroacetic acid) in the mobile phase is a deliberate choice to protonate silanol groups on the column, thereby minimizing peak tailing and improving peak shape for the basic amino-pyrazole compound.[8][9] UV detection is selected due to the presence of a chromophore in the pyrazole ring system, allowing for sensitive detection.
Caption: Workflow for HPLC purity analysis.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Mode: Gradient elution is often preferred to resolve both early and late-eluting impurities. A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Determined via UV scan; typically around 254 nm.[8]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized sample.[7]
-
-
Analysis Procedure:
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the Standard Solution to establish the retention time and system suitability (e.g., peak symmetry, theoretical plates).
-
Inject the Sample Solution.
-
-
Calculation: Determine the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is superior for the main component, GC-MS is an invaluable orthogonal technique for identifying and quantifying volatile impurities, such as residual solvents (e.g., ethanol, ethyl acetate) from the synthesis and purification, or volatile byproducts. The NIST spectral library confirms that the parent compound can produce a mass spectrum, and literature on a similar pyrazole derivative shows the utility of GC-MS analysis.[12][13][14] Mass spectrometry provides definitive identification based on fragmentation patterns, which is a significant advantage over simple UV detection.
Caption: Workflow for GC-MS analysis of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (a common, robust column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 35-400 amu.
-
-
Sample Preparation: Accurately weigh ~50 mg of the synthesized compound into a GC vial and dissolve in 1 mL of a high-purity, high-boiling-point solvent like DMSO.
-
Analysis and Interpretation: Inject the sample. Identify peaks corresponding to volatile impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.
Chapter 3: Spectroscopic Methods: A Window into Molecular Identity
Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is uniquely powerful because it is both a structural and quantitative tool.[15][16] Unlike chromatography, which relies on response factors that can vary between compounds, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal. This makes qNMR a primary analytical method, capable of determining purity without needing reference standards for the impurities themselves.[6] It is the ideal orthogonal technique to confirm the purity value obtained by HPLC.[6]
The choice of qNMR is driven by the need for an independent, highly accurate purity assessment. By adding a certified internal standard of known purity and concentration to the sample, one can calculate the absolute purity of the target analyte by comparing the integrals of specific, well-resolved peaks from the analyte and the standard.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Synthesized this compound.
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone). The standard must have peaks that do not overlap with the analyte's peaks.
-
Deuterated Solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the internal standard into a vial.
-
Accurately weigh ~25 mg of the synthesized compound into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, e.g., 30 seconds) to ensure full relaxation of all protons, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-exchangeable proton peak from the analyte (e.g., the pyrazole-H singlet).
-
Integrate a well-resolved peak from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
Chapter 4: Thermal Analysis: A Rapid and Classic Purity Screen
Melting Point Analysis
Expertise & Experience: Melting point determination is a classic, rapid, and cost-effective technique used to assess the purity of a crystalline solid.[17] The underlying principle is that impurities disrupt the crystal lattice of a substance, which lowers and broadens its melting point range.[18][19][20] A pure compound will exhibit a sharp, narrow melting range (typically < 1 °C), consistent with literature values.[19][20] For this compound, a reported melting point is 96-100 °C.[21] A significant deviation or a broad range indicates the presence of impurities. This method is excellent for a quick quality check but is not quantitative for low levels of impurities and is only effective for impurities soluble in the melt (eutectic impurities).[22]
-
Instrumentation: A digital melting point apparatus.[17]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Analysis:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly find the approximate melting point.
-
Perform a second measurement with a new sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.
-
-
Interpretation: Compare the observed melting range to the literature value. A broad or depressed range suggests the presence of impurities.
Chapter 5: Comparative Analysis and Strategic Method Selection
No single method provides a complete picture of a compound's purity. A strategic combination of orthogonal techniques is the most robust approach. The table below summarizes the strengths and weaknesses of each discussed method.
| Parameter | RP-HPLC | GC-MS | ¹H qNMR | Melting Point |
| Primary Use | Quantitative Purity (non-volatiles) | Identification of Volatile Impurities | Absolute Quantitative Purity & Structure Confirmation | Rapid Purity Screening |
| Selectivity | High | Very High | Moderate to High | Low |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (typically >0.1%) | Low (typically >1-2%) |
| Quantitative Accuracy | High (with reference standard) | High (with reference standard) | Very High (Primary Method) | Low (Qualitative) |
| Impurity ID | Possible with MS detector | Yes (via MS library) | Yes (structural info) | No |
| Speed | Moderate (~30 min/sample) | Moderate (~20 min/sample) | Slow (requires careful setup) | Very Fast (<10 min/sample) |
| Complexity & Cost | Moderate | High | High | Low |
The choice of method depends on the specific question being asked and the stage of development.
Caption: A logical framework for selecting the appropriate purity analysis method.
Conclusion
Assessing the purity of this compound is a critical task that demands a thoughtful and scientifically sound approach. While RP-HPLC stands out as the primary method for routine quantitative analysis of process-related impurities, its power is magnified when used in concert with orthogonal techniques. GC-MS is essential for controlling volatile impurities, Melting Point Analysis serves as an indispensable rapid screening tool, and ¹H qNMR provides an absolute and definitive measure of purity, serving as a final arbiter.
For drug development professionals, a comprehensive purity assessment strategy should not be viewed as a checklist but as an integrated system. The combination of these methods provides a self-validating framework, ensuring that the pyrazole building block is of the requisite quality to be carried forward in the synthesis of safe and effective medicines.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. upm-inc.com [upm-inc.com]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. wjarr.com [wjarr.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. ijcpa.in [ijcpa.in]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 17. promptpraxislabs.com [promptpraxislabs.com]
- 18. nano-lab.com.tr [nano-lab.com.tr]
- 19. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Efficacy of Pyrazole Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its unique structural and electronic properties make it a versatile building block for designing potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the efficacy of various pyrazole derivatives against key enzyme targets, supported by experimental data and methodological insights to aid in the rational design of next-generation therapeutics.
The Pyrazole Scaffold: A Versatile Core for Enzyme Inhibition
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that are advantageous for enzyme inhibition. The N-1 position can act as a hydrogen bond donor, while the N-2 position can serve as a hydrogen bond acceptor, facilitating strong interactions with amino acid residues in the active site of an enzyme.[4] Furthermore, the pyrazole ring is metabolically stable and can be readily substituted at various positions to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule.[1] These characteristics have led to the development of pyrazole-containing drugs targeting a wide array of enzymes implicated in diseases ranging from cancer to inflammation.[3][5][6]
Chapter 1: Pyrazole Derivatives as Kinase Inhibitors
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1][8]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The inhibitory potency of pyrazole derivatives can vary significantly depending on the specific kinase target and the substitution pattern on the pyrazole ring. The following table summarizes the in vitro efficacy (IC50 values) of several pyrazole derivatives against different kinases.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line (for cellular activity) | Reference |
| 33 | CDK2 | 0.074 | HCT116, MCF7, HepG2, A549 | [7] |
| 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | [7] |
| 36 | CDK2 | 0.199 | - | [7] |
| 43 | PI3K | 0.25 | MCF7 | [7] |
| 22 | EGFR | 0.6124 | MCF7, A549, HeLa, PC3 | [7] |
| 23 | EGFR | 0.5132 | MCF7, A549, HeLa, PC3 | [7] |
| 53 | EGFR & VEGFR-2 | 15.98 (cellular) | HepG2 | [7] |
| 54 | EGFR & VEGFR-2 | 13.85 (cellular) | HepG2 | [7] |
| 48 | Haspin Kinase | 1.7 | HCT116 | [7] |
| Afuresertib | Akt1 | 0.00008 (Ki) | - | [8] |
| Compound 8 | Aurora A/B | 0.035 / 0.075 | SW620, HCT116 | [8] |
| Asciminib (ABL-001) | Bcr-Abl | 0.0005 | - | [8] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The development of potent and selective kinase inhibitors relies on a deep understanding of the structure-activity relationships. For pyrazole derivatives, the substituents at the N-1, C-3, C-4, and C-5 positions play crucial roles in determining their binding affinity and selectivity.
-
N-1 Substitution: The substituent at the N-1 position often occupies the solvent-exposed region of the ATP-binding pocket. Large, flexible groups at this position can be tailored to enhance solubility and pharmacokinetic properties without compromising inhibitory activity.
-
C-3 and C-5 Substitution: These positions are critical for establishing key interactions with the hinge region of the kinase. Aromatic or heteroaromatic rings at these positions can form hydrogen bonds and π-π stacking interactions that anchor the inhibitor in the active site.[8]
-
C-4 Substitution: The C-4 position is often directed towards the ribose-binding pocket. Introducing substituents at this position can improve selectivity by exploiting differences in the shape and size of this pocket among different kinases.
Visualizing a Key Signaling Pathway: The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[2] Pyrazole-based inhibitors targeting PI3K can effectively block this pro-survival pathway.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.
Chapter 2: Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation.[4] The development of selective COX-2 inhibitors has been a major goal in the treatment of inflammatory disorders to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Efficacy and Selectivity of Pyrazole-Based COX Inhibitors
The pyrazole scaffold is a key feature of several potent and selective COX-2 inhibitors, most notably celecoxib. The table below compares the inhibitory activity of different pyrazole derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [9] |
| Compound 44 | >100 | 0.01 | >10000 | [10] |
| Compound 33 | - | 2.52 | - | [9] |
Structure-Activity Relationship (SAR) for COX-2 Selectivity
The selective inhibition of COX-2 by pyrazole derivatives is largely attributed to the presence of a sulfonamide or a similar bulky group at the para-position of a phenyl ring attached to the pyrazole core.[11] This bulky substituent can fit into the larger, more flexible active site of COX-2, while it is sterically hindered from entering the narrower active site of COX-1.[11] The trifluoromethyl group on the pyrazole ring of celecoxib also contributes to its high affinity and selectivity for COX-2.
Chapter 3: Methodologies for Evaluating Enzyme Inhibition
The accurate determination of enzyme inhibitory activity is crucial for the comparative evaluation of different compounds. The following are representative protocols for in vitro kinase and COX inhibition assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a kinase active site.
Materials:
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase of interest
-
Test pyrazole derivatives
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds, the Eu-labeled antibody, the Alexa Fluor™ 647-labeled tracer, and the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound, signifying inhibition.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX, where the PGG2 formed is reduced, and the oxidized TMPD can be measured by a color change.
Materials:
-
COX-1 or COX-2 enzyme
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test pyrazole derivatives
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds.
-
In a 96-well plate, add the assay buffer, heme, the COX enzyme, and the test compound.
-
Incubate for 10 minutes at 37°C.
-
Add arachidonic acid and TMPD to initiate the reaction.
-
Incubate for 5 minutes at 37°C.
-
Measure the absorbance at 590 nm using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing a General Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
Pyrazole derivatives represent a highly valuable and versatile class of enzyme inhibitors with proven success in drug discovery. Their efficacy is profoundly influenced by the substitution patterns on the pyrazole ring, which can be rationally modified to achieve high potency and selectivity for a desired enzyme target. The comparative data and methodological insights provided in this guide aim to facilitate the ongoing research and development of novel pyrazole-based therapeutics for a wide range of diseases. The continued exploration of the chemical space around the pyrazole scaffold promises to yield even more effective and safer medicines in the future.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to Structural Analogs of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate serves as a valuable starting point for the exploration of novel therapeutic agents due to its accessible synthesis and potential for diverse functionalization. This guide provides an in-depth comparison of its structural analogs, offering insights into their synthesis, properties, and biological activities, supported by experimental data to aid researchers in the design of next-generation pyrazole-based compounds.
The Core Moiety: this compound
This compound is a substituted pyrazole with the chemical formula C7H11N3O2.[2][3] Its structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position, an amino group at the C5 position, and an ethyl carboxylate group at the C4 position.[2][3] This arrangement of functional groups provides multiple points for chemical modification, making it an attractive scaffold for generating libraries of analogs with diverse physicochemical and biological properties. The pyrazole nucleus and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][4][5][6][7]
Comparative Analysis of Structural Analogs
The following sections detail the synthesis and properties of various structural analogs of this compound, categorized by the type of substitution.
Analogs with Substitution at the 1-Position
Modifications at the N1 position of the pyrazole ring significantly influence the steric and electronic properties of the molecule, which in turn can modulate its biological activity.
A notable analog is Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate . In this derivative, the methyl group at the N1 position is replaced by a tosyl (4-methylphenyl)sulfonyl) group.
Synthesis: This analog can be synthesized by the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide in refluxing ethanol for 16 hours.[8][9]
Properties and Biological Activity: The introduction of the bulky and electron-withdrawing tosyl group alters the molecule's conformation. The benzene and pyrazole rings in this compound are inclined to each other at a dihedral angle of 77.48°.[8][9] While specific biological activity data for this exact compound is not detailed in the provided search results, the synthesis of such analogs is often aimed at exploring potential antibacterial agents.[8]
Analogs with Substitution at the 3-Position
Introducing substituents at the C3 position of the pyrazole ring can impact the molecule's interaction with biological targets.
A key class of analogs are the Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates . These compounds introduce a methylthio group at the C3 position.
Synthesis: These derivatives are synthesized through the condensation of various hydrazides with ketene dithioacetal.[10]
Properties and Biological Activity: Several compounds in this series have demonstrated significant analgesic and anti-inflammatory activities. For instance, compounds 3a , 3c , and 3d from a study by Thore et al. exhibited notable activity at a dose of 25 mg/kg and showed a lower ulcerogenic index compared to the standard drug diclofenac sodium.[10]
Analogs with Modification of the 4-Carboxylate Group
Conversion of the ethyl carboxylate at the C4 position into other functional groups, such as amides, is a common strategy to explore new biological activities.
Pyrazole-4-carboxamides represent a broad class of analogs with significant potential in agriculture and medicine.
Synthesis: Pyrazole-4-carboxamides are typically synthesized by reacting a pyrazole-4-carbonyl chloride with an appropriate amine.[11]
Properties and Biological Activity: These derivatives exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[5][12] For example, some pyrazole-4-carboxamide derivatives have shown good herbicidal activity against rape at a concentration of 200 μg/mL.[5] Another study reported that pyrazole-4-carboxamides displayed stronger fungicidal activity compared to their pyrazole-5-carboxamide isomers.[12]
Experimental Protocols
General Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[8][9]
Workflow for the Synthesis of N1-Tosyl Pyrazole Analog
Caption: Synthesis of an N1-tosyl pyrazole analog.
Step-by-step Methodology:
-
To a solution of 4-methylbenzenesulfonohydrazide (0.01 mol) in absolute ethanol (20 ml), add (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol).
-
Heat the reaction mixture at reflux temperature for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Crystallize the resulting solid from ethanol to obtain the final product.
General Synthesis of Pyrazole-4-carboxamides[11]
Workflow for the Synthesis of Pyrazole-4-carboxamides
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 31037-02-2), a heterocyclic compound commonly used in laboratory and research settings. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Foundational Step: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary risks are associated with direct contact and inhalation.
The causality behind stringent disposal protocols is directly linked to these hazards. The compound's irritant properties necessitate procedures that prevent its release into the environment where it could affect aquatic life or enter the water supply, and that protect waste handlers from exposure.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
Furthermore, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Accidental mixing in a waste container could lead to vigorous, uncontrolled reactions. Therefore, proper waste segregation is not merely a suggestion but a critical safety measure.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a self-validating system for the safe disposal of this compound. Each step is designed to mitigate the risks identified in the previous section.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Phase 1: In-Lab Preparation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][3] This is a non-negotiable step to prevent skin and eye irritation. All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
-
Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound by carefully sweeping it into a designated container.[1] Any materials contaminated with the solid compound, such as weighing paper, gloves, or pipette tips, must also be disposed of as hazardous solid waste.[4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste.[4] Do not mix this waste stream with other incompatible wastes, particularly strong bases, acids, or oxidizing agents.[1]
-
Phase 2: Containment & Storage
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, for waste collection.[4] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid. To prevent spills from pressure changes, leave a headspace of at least 10% in liquid waste containers.[4]
-
Labeling: Proper labeling is critical for the safety of everyone in the laboratory and for the final disposal technicians. The label must be clear and permanent, stating:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
-
Temporary Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated chemical waste storage area.[4] This area should be cool, dry, and away from general laboratory traffic. Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Phase 3: Final Disposition
-
Professional Disposal: The final and most critical step is to arrange for disposal through a licensed and approved waste disposal company.[1][5] Never dispose of this chemical down the drain or in the regular trash.[1][4] The standard and recommended method for this type of nitrogen-containing heterocyclic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Causality: High-temperature incineration ensures the complete thermal decomposition of the molecule.[6] During combustion, nitrogen-containing compounds can form nitrogen oxides (NOx), which are atmospheric pollutants.[1] The afterburner and scrubber systems in a proper disposal facility are essential to neutralize these and other harmful gaseous byproducts, rendering them inert before release.
-
Emergency Procedures: Spill Management
In the event of an accidental spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[5]
-
Don PPE: Wear appropriate PPE as described in Step 1 of the disposal protocol.
-
Containment: For solid spills, avoid creating dust.[1] Carefully sweep up the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads).
-
Collection: Collect the contained spill material and place it into a sealable, properly labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill waste must be disposed of following the same professional disposal protocol outlined above.
By implementing this structured and scientifically-grounded disposal plan, researchers and laboratory professionals can ensure they are managing the lifecycle of this compound responsibly, safeguarding both their immediate work environment and the broader ecosystem.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A Protocol Focused on Personal Protective Equipment
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 31037-02-2) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific hazards of this compound to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is classified as a hazardous chemical, and a thorough understanding of its specific risks is the foundation of any safety protocol.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]
The compound is a solid, often a fine powder, which increases the risk of aerosolization and inadvertent inhalation or contact.[2] Therefore, all procedural controls and personal protective equipment (PPE) must be selected to mitigate these specific, well-documented risks.
Core Protective Equipment: Your Last Line of Defense
Engineering controls, such as fume hoods or ventilated enclosures, are the primary method for minimizing exposure. However, the appropriate selection and use of PPE are critical to prevent exposure during routine handling, weighing, and in the event of an accidental release.
| Equipment | Specification | Hazard Mitigated |
| Eye & Face Protection | Chemical safety goggles (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133) | Serious Eye Irritation: Protects against airborne dust and accidental splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Skin Irritation: Prevents direct contact with the skin.[1] |
| Body Protection | Laboratory coat; disposable gown for larger quantities | Skin Irritation: Protects forearms and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved N95 or EU Standard EN 149 respirator | Respiratory Irritation: Prevents inhalation of airborne dust particles.[1][2] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a self-validating system for handling this compound, ensuring safety at every stage.
Step 1: Pre-Operational Safety Checks
-
Verify Engineering Controls: Ensure the chemical fume hood or other ventilated enclosure is operational and the sash is at the appropriate height.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station before beginning work.[1]
-
Inspect PPE: Carefully inspect all PPE for defects. Check gloves for tears or punctures and ensure safety goggles are clean and unscratched.
Step 2: Donning PPE
The sequence of putting on PPE is crucial to avoid cross-contamination.
-
Lab Coat/Gown: Don your laboratory coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check on your N95 respirator.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat to create a seal.
Step 3: Chemical Handling
-
Work Within a Fume Hood: Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood to contain any dust.[1]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][4] Use a spatula for transfers rather than pouring directly from the container.
-
Container Management: Keep the chemical container tightly closed when not in use.[1]
Step 4: Post-Handling and Doffing PPE
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Doffing Sequence: The removal of PPE must be done in an order that minimizes exposure.
-
Gloves: Remove gloves first using a proper technique (without touching the outer surface with bare hands) to avoid skin contact.[4]
-
Lab Coat/Gown: Remove your lab coat, turning it inside out as you remove it.
-
Eye Protection: Remove goggles.
-
Respirator: Remove your respirator last.
-
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water immediately after handling the compound.[1]
Emergency Procedures and Disposal
Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Spill Management
In the event of a spill, evacuate non-essential personnel. Wearing full PPE, including respiratory protection, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[1] Do not empty into drains.[4]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.[4]
-
Consult Regulations: Always consult with your institution's environmental health and safety (EHS) department and follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
By adhering to this comprehensive safety protocol, you build a self-validating system of protection that prioritizes your well-being while enabling your critical research and development work to proceed with confidence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
